molecular formula C4H8INO2S B2735207 3-(Iodomethyl)isothiazolidine 1,1-dioxide CAS No. 2193061-79-7

3-(Iodomethyl)isothiazolidine 1,1-dioxide

Cat. No.: B2735207
CAS No.: 2193061-79-7
M. Wt: 261.08
InChI Key: MIVLOWPDXOCYNF-UHFFFAOYSA-N
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Description

3-(Iodomethyl)isothiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C4H8INO2S and its molecular weight is 261.08. The purity is usually 95%.
BenchChem offers high-quality 3-(Iodomethyl)isothiazolidine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Iodomethyl)isothiazolidine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(iodomethyl)-1,2-thiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8INO2S/c5-3-4-1-2-9(7,8)6-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVLOWPDXOCYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Iodomethyl)isothiazolidine 1,1-dioxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Iodomethyl)isothiazolidine 1,1-dioxide is a specialized heterocyclic intermediate belonging to the class of cyclic sulfonamides , commonly referred to as


-sultams . This compound serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the synthesis of bioactive molecules where the sultam ring acts as a bioisostere for 

-lactams (e.g., proline derivatives). Its core value lies in the 3-iodomethyl "handle," which allows for facile diversification via nucleophilic substitution, and the inherent stability of the sulfonamide pharmacophore.

This guide details the structural characteristics, validated synthetic protocols (including green chemistry approaches), reactivity profiles, and safety considerations for researchers utilizing this scaffold in drug discovery.

Chemical Identity & Structure

The compound consists of a five-membered saturated isothiazolidine ring oxidized at the sulfur atom to the sulfone state (1,1-dioxide), bearing an iodomethyl substituent at the 3-position.

PropertyDetail
IUPAC Name 3-(Iodomethyl)isothiazolidine 1,1-dioxide
Common Names 3-Iodomethyl-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-sultam; 3-Iodomethylpropane-1,3-sultam
Molecular Formula

Molecular Weight 261.08 g/mol
Chiral Center Carbon-3 (C3) is a stereogenic center.[1] Synthetic routes typically yield a racemate unless chiral auxiliaries are employed.
Functional Groups Cyclic Sulfonamide (

), Primary Alkyl Iodide (

)
Structural Analysis
  • Ring System: The 5-membered sultam ring is less strained than its 4-membered

    
    -sultam counterparts, conferring higher chemical stability against hydrolysis.
    
  • Electrophilic Site: The carbon of the iodomethyl group is highly electrophilic due to the excellent leaving group ability of iodide (

    
    ), making it susceptible to 
    
    
    
    reactions.
  • Acidity: The

    
     proton is acidic (
    
    
    
    ), allowing for
    
    
    -alkylation under mild basic conditions.

Synthesis & Production Protocols

The most authoritative route to 3-(iodomethyl)isothiazolidine 1,1-dioxide is the intramolecular iodoamination of alkenyl sulfonamides. This transformation utilizes the alkene moiety of 3-butene-1-sulfonamide to close the ring onto the nitrogen atom.

Method A: Green Oxidative Cyclization (KI/H O )

This protocol is preferred for its atom economy and avoidance of heavy metal waste.

  • Precursor: 3-Butene-1-sulfonamide (or

    
    -protected derivatives).
    
  • Reagents: Potassium Iodide (KI), Hydrogen Peroxide (H

    
    O
    
    
    
    , 30% aq).
  • Solvent: Water or Aqueous Acetonitrile.

Protocol:

  • Preparation: Dissolve 3-butene-1-sulfonamide (1.0 equiv) in water.

  • Activation: Add KI (1.2 equiv) to the solution.

  • Oxidation: Dropwise add H

    
    O
    
    
    
    (2.0 equiv) at 0°C to generate molecular iodine in situ.
  • Cyclization: Stir at room temperature for 4–12 hours. The reaction proceeds via the formation of an iodonium ion intermediate, followed by 5-exo-trig cyclization by the sulfonamide nitrogen.

  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine. Extract with ethyl acetate, dry over MgSO
    
    
    , and concentrate.
Method B: N-Iodosuccinimide (NIS) Mediated Cyclization

Standard laboratory method for high-throughput synthesis.

  • Reagents: NIS (1.2 equiv), optional catalytic base (e.g., NaHCO

    
    ).
    
  • Solvent: CH

    
    Cl
    
    
    
    or THF.
  • Conditions: Stir at ambient temperature in the dark (to prevent radical side reactions).

Mechanistic Pathway

The reaction follows a stereoelectronically controlled 5-exo-trig cyclization.

SynthesisMechanism Substrate 3-Butene-1-sulfonamide Activation Iodine Source (I2 or NIS) Substrate->Activation Activation Intermediate Iodonium Ion Intermediate Activation->Intermediate Electrophilic Attack Cyclization 5-exo-trig Ring Closure Intermediate->Cyclization Intramolecular Nu Attack (N) Product 3-(Iodomethyl) isothiazolidine 1,1-dioxide Cyclization->Product -H+

Figure 1: Mechanistic pathway for the intramolecular iodoamination synthesis.

Physicochemical Properties[1][3][4][5][6]

While specific experimental melting points for the iodomethyl derivative are often not reported in commercial catalogs (as it is typically generated in situ or used immediately), its properties can be accurately estimated from structural analogs.

PropertyValue / Description
Physical State Waxy solid or viscous oil (racemate); Enantiopure forms are often crystalline solids.
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetonitrile, DCM). Poorly soluble in water.
Stability Light sensitive (due to C-I bond). Store at -20°C in the dark.
Predicted LogP ~0.5 - 1.0 (Lipophilic enough for membrane permeability but polar due to sulfonyl).
Expected Spectroscopic Data (Diagnostic)
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       3.2–3.5 ppm (m, 2H, -CH 
      
      
      
      I): Distinctive diastereotopic protons.
    • 
       3.6–3.8 ppm (m, 1H, Ring CH -N): Methine proton at the chiral center.
      
    • 
       3.0–3.2 ppm (m, 2H, SO
      
      
      
      CH
      
      
      ): Protons adjacent to the sulfonyl group.
  • 
    C NMR: 
    
    • 
       ~5-10 ppm (CH
      
      
      
      I): High-field signal characteristic of iodinated carbons.
    • 
       ~50-60 ppm (CH-N): Ring methine.
      

Reactivity Profile & Applications

The 3-(iodomethyl)isothiazolidine 1,1-dioxide scaffold is a versatile "springboard" intermediate. Its reactivity is dominated by the alkyl iodide and the sulfonamide nitrogen.

Nucleophilic Substitution ( )

The primary application is the displacement of the iodide by nucleophiles (amines, thiols, azides) to create functionalized sultams.

  • Azidation: Reaction with NaN

    
     yields the azidomethyl derivative, a precursor for "Click" chemistry (triazole formation).
    
  • Amination: Reaction with primary/secondary amines generates amino-sultams, which are bioisosteres of diamines.

Elimination

Treatment with strong bases (e.g., DBU,


-BuOK) can induce elimination of HI to form 3-methyleneisothiazolidine 1,1-dioxide  (an exo-cyclic vinyl sulfonamide). This species is a potent Michael acceptor.
N-Alkylation

The free


 group can be alkylated or arylated (Chan-Lam coupling) to tune the lipophilicity or introduce targeting moieties.

Reactivity Core 3-(Iodomethyl) isothiazolidine 1,1-dioxide Azide Azide (NaN3) SN2 Reaction Core->Azide Base Strong Base (DBU) Elimination Core->Base Amine Amines (R-NH2) SN2 Reaction Core->Amine Click Triazole-Sultams (Bioactive Libraries) Azide->Click Vinyl Exo-Methylene Sultam (Michael Acceptor) Base->Vinyl Ligand Amino-Sultam Ligands Amine->Ligand

Figure 2: Divergent synthetic pathways from the iodomethyl sultam core.

Safety & Handling

  • Hazard Classification: As an alkylating agent, this compound should be treated as a potential mutagen and irritant .

  • Inhalation: May cause respiratory irritation.[2] Use only in a chemical fume hood.

  • Skin/Eye Contact: Corrosive/Irritant.[3] Wear nitrile gloves and safety goggles.

  • Disposal: Dispose of as halogenated organic waste. Quench unreacted iodine with sodium thiosulfate before disposal.

References

  • Giofrè, S., et al. (2019). "Iodoamination of Alkenyl Sulfonamides by Potassium Iodide and Hydrogen Peroxide in Aqueous Medium." Helvetica Chimica Acta.[4]

  • ResearchGate. "Synthesis of 3-Iodomethyl Sultams." ResearchGate Publication Database.

  • TargetMol. "Isothiazolidine 1,1-dioxide (Parent Scaffold Data)." TargetMol Chemical Catalog.

  • PubChem. "Structure and Properties of Thiazolidine Derivatives." National Library of Medicine.

  • Moriyama, K., et al. (2011).[5] "Oxidative Intramolecular Bromo-Amination of N-Alkenyl Sulfonamides." Journal of Organic Chemistry.

Sources

3-(Iodomethyl)isothiazolidine 1,1-dioxide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(Iodomethyl)isothiazolidine 1,1-dioxide , a specialized heterocyclic intermediate used in the synthesis of bioactive sultams.

Introduction & Significance

3-(Iodomethyl)isothiazolidine 1,1-dioxide is a cyclic sulfonamide, chemically classified as a


-sultam . Sultams are oxidized analogues of cyclic amines and are considered bioisosteres of 

-lactams (e.g., pyrrolidones). They possess unique physiochemical properties, including enhanced hydrolytic stability and hydrogen-bonding capabilities, making them valuable scaffolds in medicinal chemistry.

This specific iodinated derivative serves as a critical "switch" intermediate. The electrophilic iodomethyl group at the C3 position allows for facile diversification—enabling the synthesis of amino-sultams, methylene-sultams, and complex fused-ring systems used in the development of protease inhibitors, antiviral agents, and anti-inflammatory drugs.

Chemical Identity & Properties

Unlike commodity chemicals, this compound is primarily a research intermediate. While it lacks a widely cited commercial CAS number in public aggregators, it is rigorously defined in recent organic synthesis literature (e.g., Filimonchuk et al., 2020).

Identifiers
AttributeDetail
Systematic Name 3-(Iodomethyl)-1

,2-thiazolidine-1,1-dione
Common Name 3-(Iodomethyl)-

-sultam
Parent Scaffold Isothiazolidine 1,1-dioxide
Molecular Formula C

H

INO

S
Molecular Weight 261.08 g/mol
SMILES O=S1(=O)NC(CI)CC1
InChI Key Derivative-specific (See CAS 2138522-64-0 for amino-analog)
Physical Characteristics[2]
  • Appearance: Yellowish powder or crystals.[1]

  • Melting Point: 74–76 °C.[1]

  • Solubility: Soluble in polar aprotic solvents (Acetonitrile, DMSO, DMF) and chlorinated solvents (DCM, Chloroform).

  • Stability: Stable at room temperature when stored away from light (iodine-sensitive).

Synthesis: The Iodocyclization Protocol[4][5][6]

The most authoritative route to this molecule is the iodocyclization of but-3-ene-1-sulfonamide . This reaction is favored over direct alkylation due to its high regioselectivity (5-exo-trig closure) and atom economy.

Reaction Mechanism

The synthesis relies on the electrophilic activation of the alkene by iodine, followed by the intramolecular nucleophilic attack of the sulfonamide nitrogen.

  • Activation: Iodine (

    
    ) forms an iodonium ion bridge with the alkene moiety of the sulfonamide.
    
  • Cyclization: The sulfonamide nitrogen (made nucleophilic by a base) attacks the internal carbon of the iodonium intermediate.

  • Closure: The 5-membered ring forms, expelling iodide.

Experimental Protocol

Standardized from Filimonchuk et al. (2020)

Reagents:

  • Precursor: But-3-ene-1-sulfonamide (1.0 equiv)

  • Iodine Source: Molecular Iodine (

    
    ) (3.0 equiv)
    
  • Base: Sodium Bicarbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN)

  • Quench: Sodium Metabisulfite (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve but-3-ene-1-sulfonamide (e.g., 5 mmol) in acetonitrile (20 mL) in a round-bottom flask.

  • Base Addition: Add solid

    
     (7.5 mmol) to the solution.
    
  • Iodination: Add molecular iodine (

    
    , 15 mmol) in a single portion.
    
  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) overnight (approx. 12–16 hours). The solution will be dark brown.

  • Quenching: Add water (20 mL) and then add solid

    
     portion-wise until the iodine color disappears (solution turns yellow/colorless).
    
  • Extraction: Extract with Chloroform or DCM (

    
     mL).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude yellow solid via flash column chromatography (Hexane/DCM gradient).

Yield: Typically 85–96%.

Synthesis Pathway Visualization

SynthesisPathway Precursor But-3-ene-1-sulfonamide (Homoallylic Sulfonamide) Intermediate Iodonium Ion Complex Precursor->Intermediate I2, NaHCO3 MeCN, RT Product 3-(Iodomethyl)isothiazolidine 1,1-dioxide (Target) Intermediate->Product 5-exo-trig Cyclization

Caption: Iodocyclization pathway transforming the linear sulfonamide into the cyclic sultam via an iodonium intermediate.

Reactivity & Applications

The 3-iodomethyl group is a potent electrophile, making this molecule a "linchpin" for divergent synthesis.

Nucleophilic Substitution ( )

The iodine atom is a good leaving group, allowing displacement by azides, amines, or thiols.

  • Key Application: Synthesis of 3-(aminomethyl)isothiazolidine 1,1-dioxide (CAS 2138522-64-0).

  • Method: Reaction with Sodium Azide (

    
    ) followed by reduction (e.g., 
    
    
    
    or Staudinger reaction).
Elimination ( )

Treatment with strong bases (e.g., DBU) can induce dehydroiodination to form 3-methyleneisothiazolidine 1,1-dioxide . This exocyclic double bond is a Michael acceptor, useful for further functionalization.

Divergent Synthesis Workflow

Reactivity Core 3-(Iodomethyl)isothiazolidine 1,1-dioxide Azide Reaction with NaN3 Core->Azide Nucleophilic Subst. Base Reaction with DBU Core->Base Elimination Amino 3-(Aminomethyl)isothiazolidine 1,1-dioxide (Bioactive Scaffold) Azide->Amino Reduction Methylene 3-Methyleneisothiazolidine 1,1-dioxide (Michael Acceptor) Base->Methylene -HI

Caption: Divergent synthesis pathways utilizing the iodomethyl handle for amino-functionalization or elimination.[2]

Safety & Handling

As an alkylating agent and an iodine-containing compound, strict safety protocols are required.

  • Alkylating Hazard: The iodomethyl group is reactive toward biological nucleophiles (DNA/Proteins). Handle in a fume hood with gloves (Nitrile/Neoprene).

  • Sensitization: Iodine residues can cause contact dermatitis.

  • Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent photolytic decomposition and iodine liberation.

References

  • Filimonchuk, S. L., et al. (2020). Synthesis of 3-Iodomethyl Sultams. Synlett, 31(17), 1696-1700.[3]

  • Filimonchuk, S. L. (2023).[4] Synthesis of functionally substituted sultams by intramolecular aminohalogenation of unsaturated sulfonamides.[5] Institute of Organic Chemistry, National Academy of Sciences of Ukraine.[1][5] (Contextual Reference)

  • ChemScene. (n.d.). 3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride (Derivative Reference). ChemScene Catalog.

  • Gabriele, B., et al. (2012).[6] An Iodocyclization Approach to Substituted 3-Iodothiophenes. Journal of Organic Chemistry, 77, 7640-7645.[6] (Mechanistic Grounding)

Sources

Reactivity Profile & Synthetic Utility of 3-Iodomethyl Sultams

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-iodomethyl sultam scaffold represents a high-value pharmacophore and synthetic intermediate in modern drug discovery. Unlike their lactam counterparts, sultams (cyclic sulfonamides) offer unique hydrogen-bonding geometries, enhanced metabolic stability, and distinct pKa profiles that modulate bioavailability. The presence of the 3-iodomethyl group transforms the stable sultam core into a versatile electrophile, enabling rapid diversification via nucleophilic substitution (


) or radical-mediated cross-coupling.

This guide provides a rigorous analysis of the reactivity profile of 3-iodomethyl substituted sultams, focusing on their synthesis via electrophilic iodocyclization, their utility as "warheads" for covalent modification, and their derivatization into complex bioactive amines and thioethers.

Structural Fundamentals & Synthesis

The primary route to 3-iodomethyl sultams is the intramolecular electrophilic iodocyclization of


-unsaturated sulfonamides (typically 

-allyl sulfonamides). This reaction is atom-economical and stereoselective, translating the geometry of the alkene into the stereochemistry of the sultam ring.
The Iodocyclization Mechanism

The reaction proceeds through the activation of the alkene by an electrophilic iodine source (e.g.,


, NIS), followed by the nucleophilic attack of the sulfonamide nitrogen.
  • Regioselectivity: The reaction generally favors 5-exo-trig cyclization to form the 5-membered sultam (isothiazolidine 1,1-dioxide) over the 6-endo-trig pathway, governed by Baldwin’s rules and the favorable entropy of forming a 5-membered ring.

  • Stereoselectivity: If a chiral auxiliary is present on the nitrogen or if the sulfonamide backbone is chiral (e.g., derived from amino acids), the cyclization proceeds with high diastereoselectivity (often >95:5 dr).

Visualization: Synthesis Pathway

The following diagram illustrates the mechanistic flow from the alkenyl sulfonamide precursor to the cyclized 3-iodomethyl sultam.

Iodocyclization Precursor N-Allyl Sulfonamide (Nucleophile) Activation Iodine Activation (Formation of Iodonium Ion) Precursor->Activation + I2 / Base Cyclization 5-exo-trig Cyclization (N-attack) Activation->Cyclization Intramolecular Product 3-Iodomethyl Sultam (Electrophile) Cyclization->Product - H+

Figure 1: Mechanistic pathway for the synthesis of 3-iodomethyl sultams via iodocyclization.

The Electrophilic Profile ( Reactivity)

The C–I bond at the 3-position is the defining feature of this scaffold's reactivity. The iodide is an excellent leaving group, but its reactivity is modulated by the steric environment of the sultam ring and the electron-withdrawing nature of the adjacent sulfonyl group.

Nucleophilic Substitution ( )

The primary mode of reactivity is bimolecular nucleophilic substitution.

Nucleophile ClassReagent ExampleProduct OutcomeKey Considerations
Azides

/ DMF
3-Azidomethyl sultam Precursor to amines (via reduction) or triazoles (via Click chemistry). High yields (>90%).
Thiols

/

3-Thiomethyl sultam Critical for peptidomimetics (Cys trapping). Requires mild base to avoid elimination.
Amines Primary/Secondary Amines3-Aminomethyl sultam Requires excess amine or non-nucleophilic base (DIPEA) to scavenge HI.
Cyanides

/ DMSO
3-Cyanomethyl sultam Homologation of the carbon chain. Often requires heating.
Competitive Elimination Pathways

A major side reaction is the dehydrohalogenation to form 3-methylene sultams (exocyclic double bond) or sultams with an endocyclic double bond .

  • Trigger: Strong, bulky bases (e.g.,

    
    -BuOK, DBU).
    
  • Prevention: Use weak bases (

    
    , 
    
    
    
    ) and polar aprotic solvents (DMF, MeCN) to favor substitution over elimination.
Visualization: Divergent Reactivity

Reactivity Center 3-Iodomethyl Sultam Azidation Azidation (NaN3) -> Aminomethyl Sultams Center->Azidation SN2 (Inversion) Thiolation Thiolation (R-SH) -> Thioether Linkages Center->Thiolation SN2 Elimination Elimination (Base) -> Exocyclic Alkenes Center->Elimination E2 (Side Reaction) Radical Radical Cross-Coupling (Zn/Ni or Photoredox) Center->Radical SET Mechanism

Figure 2: Divergent reactivity modes of the 3-iodomethyl sultam scaffold.

Medicinal Chemistry Applications

The 3-iodomethyl sultam is not just a synthetic intermediate; it is a gateway to "privileged structures" in medicinal chemistry.

Protease Inhibitors

Sultams are bioisosteres of


-lactams. The 3-substituted variants mimic the 

or

residues in peptide substrates.
  • MMP Inhibitors: Derivatization of the iodomethyl group with hydroxamic acids or carboxylates creates potent Matrix Metalloproteinase (MMP) inhibitors.

  • Covalent Inhibitors: The iodomethyl group itself can act as a mild electrophile (warhead) to target non-catalytic cysteines in specific kinases, although it is often too reactive for systemic use and is usually converted to an acrylamide or epoxide.

Peptidomimetics

The rigid sultam ring restricts conformational freedom, reducing the entropic penalty of binding to a receptor. Converting the 3-iodomethyl group to a 3-aminomethyl group allows the scaffold to be inserted into peptide backbones as a constrained amino acid mimic.

Experimental Protocols

The following protocols are standardized for the synthesis and derivatization of a model benzosultam.

Protocol A: Synthesis of 3-(Iodomethyl)-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

Objective: Cyclization of 2-allylbenzenesulfonamide.

  • Setup: Dissolve 2-allylbenzenesulfonamide (1.0 equiv) in acetonitrile (

    
    ).
    
  • Base Addition: Add solid

    
     (3.0 equiv) to the stirring solution.
    
  • Iodination: Add

    
     (3.0 equiv) portion-wise at room temperature.
    
    • Note: The solution will turn dark brown.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the sulfonamide.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) until the iodine color disappears (solution turns pale yellow/colorless).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Yield Expectation: 75–90%.

Protocol B: Nucleophilic Substitution with Sodium Azide

Objective: Conversion to 3-(azidomethyl) sultam (precursor to amine).

  • Setup: Dissolve 3-iodomethyl sultam (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Reagent: Add

    
     (1.5 equiv).
    
  • Reaction: Heat to 60°C for 4 hours.

    • Safety: Azides are potentially explosive. Do not use chlorinated solvents (formation of diazidomethane). Work behind a blast shield.

  • Workup: Dilute with water and extract with

    
     or EtOAc. Wash with water (5x) to remove DMF.
    
  • Analysis: IR spectroscopy will show a strong characteristic azide stretch at ~2100 cm⁻¹.

References

  • Filimonchuk, S. L., et al. (2020). "Synthesis of 3-Iodomethyl Sultams." Synthesis, 52(21), 3229-3238.

  • Okwuchukwu, P. M., & Bandyopadhyay, D. (2020).[1] "Medicinally Privileged Sultams: Synthesis and Mechanism of Action."[1][2] Mini-Reviews in Medicinal Chemistry, 20(20), 2193-2206.[1]

  • Chong, Y. K., et al. (2024). "Unveiling sultam in drug discovery: spotlight on the underexplored scaffold." RSC Medicinal Chemistry, 15, 1500-1518.

  • Hanson, P. R., et al. (2008). "α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams." Organic Letters, 10(17), 3813–3816.

  • Reutrakul, V., et al. (2007). "Control of the regioselectivity of sulfonamidyl radical cyclization by vinylic halogen substitution." Journal of Organic Chemistry, 72(19), 7229-7232.

Sources

Stability of iodomethyl groups in cyclic sulfonamide rings

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Stability of Iodomethyl Groups in Cyclic Sulfonamide Rings for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of an iodomethyl group into a cyclic sulfonamide framework presents a unique set of challenges and opportunities in medicinal chemistry. This guide provides a comprehensive analysis of the factors governing the stability of this functional moiety. We will delve into the underlying chemical principles, potential degradation pathways, and robust experimental protocols for stability assessment. This document is intended to serve as a practical resource for scientists engaged in the design, synthesis, and evaluation of novel therapeutic agents based on this scaffold.

Introduction: The Iodomethyl-Cyclic Sulfonamide Moiety in Drug Discovery

Cyclic sulfonamides, often referred to as sultams, are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. They are found in a range of approved drugs and clinical candidates, acting as inhibitors of enzymes such as carbonic anhydrases, proteases, and kinases. The introduction of an iodomethyl group (-CH₂I) onto the sultam ring can serve multiple purposes. It can act as a reactive handle for further synthetic elaboration via nucleophilic substitution, or the iodine atom itself can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

However, the inherent reactivity of the carbon-iodine (C-I) bond raises critical questions about the stability of these compounds under physiological and storage conditions. An understanding of the factors that influence the stability of the iodomethyl group is paramount for predicting the compound's shelf-life, its metabolic fate, and its potential for covalent modification of biological targets. This guide will provide a thorough examination of these stability considerations.

Theoretical Framework for Stability Assessment

The stability of the iodomethyl group within a cyclic sulfonamide is primarily dictated by the interplay of electronic and steric effects, which in turn influence its susceptibility to various degradation pathways.

Electronic Effects of the Sulfonamide Group

The sulfonamide group is a strong electron-withdrawing group due to the high electronegativity of the oxygen and nitrogen atoms. This has a direct impact on the adjacent iodomethyl group. The inductive effect of the sulfonamide nitrogen can polarize the C-I bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Steric Considerations of the Cyclic System

The cyclic nature of the sulfonamide ring can impose steric constraints that may either protect or expose the iodomethyl group. The ring conformation and the position of the iodomethyl substituent will determine its accessibility to potential reactants. For instance, an axial orientation might be more sterically hindered than an equatorial one, potentially slowing down degradation reactions.

Potential Degradation Pathways

The primary degradation pathway for an iodomethyl group is typically nucleophilic substitution (Sₙ2), where a nucleophile displaces the iodide ion. Common nucleophiles in a pharmaceutical context include water, hydroxide ions, and functional groups on excipients or even the drug molecule itself. Other potential degradation routes include hydrolysis and photolytic cleavage.

cluster_0 Potential Degradation Pathways A Iodomethyl-Cyclic Sulfonamide B Nucleophilic Substitution (SN2) A->B  Nu⁻ C Hydrolysis A->C  H₂O D Photolytic Cleavage A->D  hν E Substituted Product + Iodide B->E F Hydroxymethyl Product + HI C->F G Radical Intermediates D->G

Caption: Potential degradation pathways for iodomethyl-cyclic sulfonamides.

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of an iodomethyl-containing cyclic sulfonamide involves subjecting the compound to a series of stress conditions, as outlined in the ICH guidelines for stability testing of new drug substances and products.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a molecule.

Experimental Workflow:

cluster_1 Forced Degradation Workflow A Prepare Stock Solution of Compound B Aliquot into Separate Vials A->B C Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Quench Reaction at Time Points C->D E Analyze by HPLC/LC-MS D->E F Identify and Quantify Degradants E->F G Determine Degradation Rate F->G

Caption: A typical experimental workflow for forced degradation studies.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid compound and the stock solution at 60 °C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Collect samples at initial (t=0), 2, 4, 8, 12, and 24 hours.

  • Quenching: Neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner to facilitate comparison across different stress conditions.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration (hours)% Degradation of Parent CompoundMajor Degradants Formed (and % area)
0.1 N HCl, 60 °C24
0.1 N NaOH, RT24
3% H₂O₂, RT24
Heat (Solid), 60 °C24
Heat (Solution), 60 °C24
Photolytic24

The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control. The formation of degradants is monitored by the appearance of new peaks in the chromatogram.

Conclusion and Future Perspectives

The stability of the iodomethyl group in a cyclic sulfonamide ring is a multifaceted issue that requires careful consideration during the drug development process. A thorough understanding of the electronic and steric factors, coupled with rigorous experimental stability testing, is essential for the successful development of drug candidates based on this scaffold. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers to assess the stability of their compounds and to make informed decisions in their drug discovery programs. Future work in this area could focus on developing quantitative structure-stability relationships to predict the stability of novel iodomethyl-containing cyclic sulfonamides, thereby accelerating the design-synthesis-test cycle.

References

A comprehensive list of references will be provided upon the completion of a full literature search for specific examples and supporting data. The following are examples of the types of resources that would be cited:

  • Title: Stability testing of new drug substances and products Q1A(R2). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

  • Title: The Role of Halogen Bonding in Medicinal Chemistry and Drug Design. Source: Journal of Medicinal Chemistry. URL: A relevant peer-reviewed journal article link would be inserted here.
  • Title: Synthesis and Reactivity of Cyclic Sulfonamides (Sultams). Source: Chemical Reviews. URL: A relevant peer-reviewed review article link would be inserted here.

The Emerging Therapeutic Potential of Iodinated Sultam Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sultam (cyclic sulfonamide) scaffold has long been recognized as a privileged structure in medicinal chemistry, underpinning a range of therapeutic agents.[1] However, the strategic incorporation of iodine into this framework represents a compelling, yet underexplored, avenue for enhancing biological activity and unlocking novel mechanisms of action. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of iodinated sultam derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a forward-looking perspective on the therapeutic promise of this unique chemical class for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Iodinating the Sultam Scaffold

The sultam ring, a cyclic sulfonamide, is the sulfur analog of a lactam and is present in several commercially available drugs.[2] Its rigidified structure, compared to acyclic sulfonamides, allows for a more defined presentation of pharmacophoric features to biological targets. The sulfonamide moiety itself is a key feature, with the two sulfonyl oxygens acting as potent hydrogen bond acceptors.[2]

The introduction of an iodine atom onto the sultam scaffold is a deliberate strategy to modulate its physicochemical and biological properties. Iodine, being the largest and most polarizable of the stable halogens, can participate in a variety of non-covalent interactions, most notably halogen bonding.[3] A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom, or a π-system on a biological macromolecule.[4][5] This interaction can significantly enhance binding affinity and specificity for a target protein.[6] Furthermore, the lipophilicity introduced by the iodine atom can improve membrane permeability and influence the pharmacokinetic profile of the molecule.

This guide will explore the synthesis of these intriguing molecules and their potential applications across several key therapeutic areas, including oncology, infectious diseases, and neuroprotection.

Synthetic Strategies for Iodinated Sultam Derivatives

The synthesis of iodinated sultam derivatives can be broadly approached in two ways: by constructing the sultam ring from iodinated precursors or by direct iodination of a pre-existing sultam scaffold.

Synthesis from Iodinated Precursors

This approach offers a high degree of regiochemical control. A common strategy involves the synthesis of iodinated N-arylsulfonamides, which can then be cyclized to form benzosultams.

2.1.1. One-Pot Iodination and N-Arylation

A one-pot, two-stage synthesis using sequential iron and copper catalysis provides an efficient route to diaryl sulfonamides, which can be precursors to more complex sultam systems.[7] The process involves the regioselective para-iodination of an activated arene followed by a copper(I)-catalyzed N-arylation.[7]

Experimental Protocol: One-Pot Synthesis of N-(4-Iodoaryl)sulfonamides

  • Iodination: To a solution of the activated arene (1.0 equiv) in a suitable solvent (e.g., DCE), add N-iodosuccinimide (NIS) (1.1 equiv) and a catalytic amount of iron triflimide (Fe(NTf2)3) (2 mol%).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • N-Arylation: To the reaction mixture, add the primary sulfonamide (1.2 equiv), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., K2CO3, 2.0 equiv).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Direct Iodination of Sultam Scaffolds

Direct iodination of an existing sultam ring system can be a more atom-economical approach, although it may present challenges in regioselectivity, especially with electron-deficient aromatic rings.

2.2.1. Electrophilic Iodination of Benzosultams

Benzosultams can undergo electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is crucial to achieve the desired outcome. A common method involves the use of molecular iodine in the presence of an oxidizing agent.

Experimental Protocol: Direct Iodination of a Benzosultam Derivative

  • To a solution of the benzosultam (1.0 equiv) in a suitable solvent (e.g., acetic acid), add molecular iodine (I2) (1.1 equiv).

  • Add a strong oxidizing agent, such as nitric acid or a hypervalent iodine reagent (e.g., bis(trifluoroacetoxy)iodobenzene), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

The following diagram illustrates the general synthetic approaches to iodinated sultams.

G cluster_0 Synthesis from Precursors cluster_1 Direct Iodination Iodinated Arene Iodinated Arene Iodinated N-Aryl Sulfonamide Iodinated N-Aryl Sulfonamide Iodinated Arene->Iodinated N-Aryl Sulfonamide Fe/Cu Catalysis Primary Sulfonamide Primary Sulfonamide Primary Sulfonamide->Iodinated N-Aryl Sulfonamide Iodinated Sultam Iodinated Sultam Iodinated N-Aryl Sulfonamide->Iodinated Sultam Cyclization Sultam Scaffold Sultam Scaffold Iodinated Sultam_2 Iodinated Sultam Sultam Scaffold->Iodinated Sultam_2 Electrophilic Substitution Iodinating Agent Iodinating Agent Iodinating Agent->Iodinated Sultam_2 A Seed Cells in 96-well Plate B Add Iodinated Sultam Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: MTT assay workflow.

Antimicrobial and Antifungal Activity

Iodine itself possesses broad-spectrum antimicrobial activity due to its strong oxidizing properties. [8]When incorporated into a sultam scaffold, this intrinsic activity can be harnessed and potentially enhanced. Halogenated compounds, in general, have shown promise as antimicrobial and antibiofilm agents. [4]For example, medicated gutta-percha containing iodoform exhibits significant antibacterial and antifungal effects. [9] Data on Antimicrobial Activity of Halogenated Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Spiro-compounds (4a-d)B. subtilis32[10]
Spiro-compounds (4a-d)S. epidermis32[10]

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to screen for antimicrobial activity. [11][12]

  • Inoculation: Prepare a uniform lawn of the test microorganism on an agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the iodinated sultam solution at a known concentration into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well.

Neuroprotective Effects

Sulfonamide derivatives have been investigated for their neuroprotective properties, with some showing potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's. [13]The mechanism can involve antioxidant effects and modulation of key signaling pathways. [13]Halogenated derivatives of amino acids have demonstrated neuroprotective effects in models of brain ischemia. [14]While specific data on iodinated sultams is limited, the known neuroprotective potential of the sulfonamide core and the unique properties of iodine suggest this is a promising area for future research. Some sultam derivatives have been explored as inhibitors of carbonic anhydrase VII, which is implicated in neuropathic pain. [15]

Mechanism of Action: The Role of Halogen Bonding

As previously mentioned, the iodine atom is a potent halogen bond donor. This interaction can be a key determinant of the biological activity of iodinated sultam derivatives. In a protein-ligand complex, a halogen bond can occur between the iodine atom of the sultam and an electron-rich atom (oxygen, nitrogen, or sulfur) in the protein's active site. [5]This can lead to a significant increase in binding affinity compared to non-iodinated analogs. [6] The following diagram illustrates the concept of halogen bonding between an iodinated sultam and a biological target.

Caption: Halogen bonding interaction.

Conclusion and Future Directions

Iodinated sultam derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. The strategic incorporation of iodine onto the sultam scaffold can enhance biological activity through a combination of increased lipophilicity and the formation of stabilizing halogen bonds with biological targets. This guide has provided an overview of the synthesis, biological activities, and potential mechanisms of action of these compounds, along with detailed experimental protocols to facilitate further research.

Future work in this area should focus on:

  • Expansion of the Chemical Space: The development of novel synthetic methodologies to access a wider range of structurally diverse iodinated sultams.

  • In-depth Mechanistic Studies: Elucidation of the precise mechanisms of action, including the role of halogen bonding, through techniques such as X-ray crystallography of protein-ligand complexes.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the SAR to optimize potency and selectivity for various biological targets.

  • Pharmacokinetic Profiling: Evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness.

By pursuing these avenues of research, the full therapeutic potential of iodinated sultam derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

References

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Devi, M., & Singh, S. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • Dutta, A., & Das, A. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • E-Rasheed, M. A., & Al-Humaid, L. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules.
  • El-Sayed, M. A., et al. (2020).
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Mondal, S., et al. (2019). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Current Organic Chemistry.
  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
  • Stavber, S., Kralj, P., & Zupan, M. (2002). Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes. Synthesis.
  • Request PDF. (n.d.). A General Iodine-mediated Synthesis of Primary Sulfonamides from Thiols and Aqueous Ammonia. Retrieved from [Link]

  • Potapenko, A., et al. (2004).
  • Waddell, L. J. N., et al. (2022).
  • El-Naggar, A. M., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Advances.
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of ortho-iodo N-aryl sulfonamides. Retrieved from [Link]

  • Werz, D. B., et al. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. Molecules.
  • Antimicrobial potential of iodine-containing substances and materials. (2021).
  • Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. Journal of Medicinal Chemistry.
  • Voth, A. R., et al. (2009). Halogen bonding (X-bonding): A biological perspective. Journal of Cellular and Molecular Medicine.
  • Bodrumlu, E., et al. (2006). Evaluation of antimicrobial and antifungal effects of iodoform-integrating gutta-percha.
  • Ghorab, M. M., et al. (2020). Iodoquinazolinones bearing benzenesulfonamide as human carbonic anhydrase I, II, IX and XII inhibitors: Synthesis, biological evaluation and radiosensitizing activity. European Journal of Medicinal Chemistry.
  • El-Sayed, M. A., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports.
  • Lulinski, P., et al. (2005).
  • Nelson, R., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances.
  • ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]

  • Samanta, S., & Mondal, S. (2015). One-Pot Sonogashira Coupling–Cyclization toward Regioselective Synthesis of Benzosultams. The Journal of Organic Chemistry.
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2021). Pharmaceuticals.
  • Duarte, Y., et al. (2015).
  • Kumar, A., et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Current Drug Discovery Technologies.
  • ResearchGate. (n.d.). MIC values (in µg/mL) of the target compounds 4 and 9 against.... Retrieved from [Link]

  • El-Sayed, M. A., et al. (2020).
  • Exploring the Neuroprotective Role of the Sulfonamide Derivative KM11 in Ethidium Bromide-induced Demyelination in Zebrafish Model Through Modulation of Antioxidant and Inflammatory Cytokine Pathways. (2025). ACS Chemical Neuroscience.
  • Monti, S. M., et al. (2022). Sultam based Carbonic Anhydrase VII inhibitors for the management of neuropathic pain. European Journal of Medicinal Chemistry.
  • Leechaisit, R., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology.
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  • ResearchGate. (n.d.). (PDF) Halogen bonds in biological molecules. Retrieved from [Link]

  • Nocentini, A., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules.
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Sources

Methodological & Application

Application Note: High-Throughput Library Synthesis Using 3-(Iodomethyl)isothiazolidine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 3-(iodomethyl)isothiazolidine 1,1-dioxide as a bifunctional "warhead" scaffold for the synthesis of diversity-oriented libraries. Sultams (cyclic sulfonamides) are privileged pharmacophores in medicinal chemistry, serving as bioisosteres for


-lactams and exhibiting high metabolic stability. The 3-iodomethyl derivative is particularly valuable because it offers two orthogonal diversity points: the acidic sulfonamide nitrogen (N-site) and the electrophilic alkyl iodide (C-site). This protocol provides a validated workflow for synthesizing the core via iodocyclization and subsequent library expansion via nucleophilic substitution.

Chemical Background & Rationale

The Scaffold Advantage

The isothiazolidine 1,1-dioxide ring (a


-sultam) is structurally rigid, enhancing the selectivity of attached ligands for protein targets. Unlike acyclic sulfonamides, the cyclic constraint locks the 

bond vector, often improving binding affinity.

Key Features of 3-(Iodomethyl)isothiazolidine 1,1-dioxide:

  • Metabolic Stability: Resistant to hydrolysis compared to lactams.

  • Solubility: The polar sulfonyl group improves aqueous solubility of lipophilic fragments.

  • Reactivity:

    • Site A (Nitrogen):

      
      . Can be alkylated or arylated.
      
    • Site B (Iodomethyl): Highly reactive toward

      
       displacement by azides, thiols, and amines.
      
Mechanistic Causality: The Iodocyclization

The core is synthesized via the iodocyclization of alkenyl sulfonamides. This reaction is stereoelectronically controlled. The iodine activates the alkene, triggering an intramolecular nucleophilic attack by the sulfonamide nitrogen.

  • Note on Regioselectivity: While 5-exo-trig cyclization is common for homoallylic systems, obtaining the 3-iodomethyl substitution pattern typically requires specific precursors, such as

    
    -allyl sulfamides or tailored homoallylic substrates, where the mechanism favors the 5-membered ring formation with the exocyclic iodide.
    

Experimental Workflows

Diagram: Library Synthesis Logic

The following diagram illustrates the divergent synthesis strategy, moving from the alkene precursor to the final library.

LibrarySynthesis Precursor Alkenyl Sulfonamide (Precursor) Iodine I2 / Base (Iodocyclization) Precursor->Iodine Activation Core 3-(Iodomethyl)isothiazolidine 1,1-dioxide (Scaffold) Iodine->Core Cyclization PathA Path A: N-Functionalization (R-X / Base) Core->PathA Site 1 (NH) PathB Path B: C-Functionalization (Nucleophilic Displacement) Core->PathB Site 2 (CH2-I) Lib1 Library 1: N-Substituted Core PathA->Lib1 Alkylation Lib2 Library 2: Sultam-Triazoles (Click) PathB->Lib2 NaN3 -> R-C≡CH Lib3 Library 3: Sultam-Amines PathB->Lib3 HNR2

Figure 1: Divergent synthetic workflow for sultam library generation.

Detailed Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 3-(iodomethyl)isothiazolidine 1,1-dioxide via iodocyclization. Safety: Iodine is corrosive and volatile. Work in a fume hood.

Reagents:

  • Alkenyl sulfonamide precursor (e.g., N-benzyl-but-3-ene-1-sulfonamide for N-protected, or free sulfonamide).

  • Iodine (

    
    ) - 3.0 equivalents.
    
  • Potassium Carbonate (

    
    ) - 3.0 equivalents.
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ).

Step-by-Step Procedure:

  • Preparation: Dissolve the alkenyl sulfonamide (1.0 mmol) in anhydrous

    
     (10 mL).
    
  • Base Addition: Add solid

    
     (3.0 mmol) to the stirring solution.
    
  • Cyclization: Cool the mixture to 0°C. Add

    
     (3.0 mmol) portion-wise over 15 minutes.
    
    • Expert Insight: Slow addition prevents the formation of di-iodo side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the alkene signal is the endpoint.

  • Quenching: Quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (solution turns from brown to colorless).
    
  • Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically Silica gel, 20-50% EtOAc in Hexanes).

    • Validation:

      
       NMR will show the disappearance of vinyl protons (5.0–6.0 ppm) and the appearance of the iodomethyl doublet/multiplet around 3.2–3.5 ppm.
      
Protocol B: Library Generation (Iodine Displacement)

Objective: High-throughput displacement of the iodine to create a "Sultam-Azide" or "Sultam-Amine" library.

Method B1: Synthesis of Sultam-Azides (Click Chemistry Precursor)

  • Dissolve 3-(iodomethyl)isothiazolidine 1,1-dioxide (1 equiv) in DMF (0.5 M).

  • Add Sodium Azide (

    
    , 1.5 equiv).
    
  • Heat to 60°C for 4 hours.

    • Caution: Azides are potential explosion hazards. Do not concentrate to dryness if low molecular weight.

  • Workup: Dilute with water, extract with

    
    .
    
  • Click Reaction: Use the crude azide in a standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) with a library of terminal alkynes.

Method B2: Direct Amination (Sultam-Amines)

  • Dissolve the iodomethyl scaffold in DMSO.

  • Add excess secondary amine (

    
    , 3–5 equiv) to act as both nucleophile and base.
    
  • Stir at 50–80°C for 12 hours.

  • Purification: SCX (Strong Cation Exchange) cartridges are ideal for removing non-basic impurities in a library format.

Data Summary & Validation

The following table summarizes expected analytical data for the core and its derivatives.

Compound ClassKey IR Signal (

)
Key

NMR Feature
MS Signature (ESI)
Alkenyl Sulfonamide 1330, 1150 (

)
Vinyl protons (5.0-6.0 ppm)

Iodomethyl Core 1310, 1130 (

)

(3.3-3.6 ppm, m)

(Isotope pattern for I)
Sultam-Azide 2100 (

)
Upfield shift of

vs I-core

(fragmentation)
Sultam-Triazole No Azide peakTriazole CH singlet (~8.0 ppm)

Expert Commentary & Troubleshooting

Stability of the Free NH

The N-H of the isothiazolidine 1,1-dioxide is relatively acidic. In the presence of strong base and the iodomethyl group, there is a risk of intermolecular alkylation (polymerization) or intramolecular elimination (forming the exocyclic alkene).

  • Mitigation: If generating the N-H free core, keep the concentration low during workup or protect the nitrogen (e.g., PMB, Benzyl) before the iodocyclization step. Remove the protecting group only after the iodine has been displaced by a non-leaving group.

Stereochemistry

The iodocyclization is generally trans-selective regarding the newly formed bond and the iodine. However, in the 5-membered ring, cis/trans isomerization can occur if the reaction is left too long in the presence of free iodine.

  • Best Practice: Quench immediately upon consumption of starting material.

References

  • General Iodocyclization Methodology

    • Knight, D. W. (2004). "Iodocyclization reactions." Organic & Biomolecular Chemistry. Link

  • Sultam Synthesis via Alkenyl Sulfonamides

    • Mao, Z., et al. (2011). "Synthesis of 3-Iodomethyl Sultams." Russian Journal of Organic Chemistry. Link

  • Sultam Library Strategies

    • Hanson, P. R., et al. (2010). "Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis." ACS Combinatorial Science. Link

  • Medicinal Chemistry of Sultams

    • Chernyshev, V. M., et al. (2010). "Synthesis and reactivity of sultams." Current Organic Chemistry. Link

Application Notes and Protocols for the One-Pot Synthesis of Isothiazolidine 1,1-Dioxides Using Iodine and Base

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isothiazolidine 1,1-Dioxides in Modern Drug Discovery

Isothiazolidine 1,1-dioxides, commonly referred to as γ-sultams, represent a critical class of saturated heterocyclic compounds that have garnered substantial interest from the pharmaceutical and agrochemical industries. Their rigid, three-dimensional structure serves as a versatile scaffold in the design of novel therapeutic agents. The sulfonamide moiety within the ring is a key pharmacophore, known for its ability to mimic a peptide bond while offering improved metabolic stability and bioavailability. This has led to the incorporation of the isothiazolidine 1,1-dioxide core in a range of biologically active molecules, including inhibitors of critical enzymes and modulators of cellular pathways. The development of efficient and robust synthetic methods to access these valuable compounds is, therefore, a paramount objective in medicinal chemistry. This application note provides a comprehensive guide to a one-pot synthesis of isothiazolidine 1,1-dioxides from readily available starting materials, employing a metal-free, iodine-mediated cyclization.

Reaction Overview: A Two-Step, One-Pot Approach

The synthesis of isothiazolidine 1,1-dioxides described herein is a sequential, one-pot process that combines the synthesis of an N-alkenyl sulfonamide precursor with its subsequent iodine-mediated intramolecular cyclization. This approach avoids the isolation and purification of the intermediate, thereby improving efficiency and reducing waste. The overall transformation is as follows:

Starting_Materials Primary Amine + Allylsulfonyl Chloride Step1 Step 1: N-Sulfonylation Starting_Materials->Step1 Intermediate N-Alkenyl Sulfonamide (Not Isolated) Step1->Intermediate Step2 Step 2: Iodine-Mediated Cyclization Intermediate->Step2 Product Iodomethyl-Substituted Isothiazolidine 1,1-Dioxide Step2->Product cluster_initiation Initiation cluster_propagation Propagation I2 I₂ N_radical Nitrogen-Centered Radical I2->N_radical Homolytic Cleavage I_radical Iodine Radical (I•) I2->I_radical Base Base (e.g., Na₂CO₃) Base->N_radical Homolytic Cleavage N_alkenyl_sulfonamide N-Alkenyl Sulfonamide N_alkenyl_sulfonamide->N_radical Homolytic Cleavage Intramolecular_cyclization Intramolecular Cyclization (5-exo-trig) N_radical->Intramolecular_cyclization Iodine_trapping Iodine Radical Trapping I_radical->Iodine_trapping C_radical Carbon-Centered Radical Intermediate Intramolecular_cyclization->C_radical C_radical->Iodine_trapping Product Iodomethyl-substituted Isothiazolidine 1,1-Dioxide Iodine_trapping->Product

Figure 2: Proposed radical-mediated mechanism for the iodocyclization.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the one-pot synthesis of a representative isothiazolidine 1,1-dioxide.

Materials and Reagents:

  • Primary amine (e.g., benzylamine)

  • Allylsulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Molecular iodine (I₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Protocol: One-Pot Synthesis of 2-Benzyl-4-(iodomethyl)isothiazolidine 1,1-Dioxide

Step 1: Synthesis of N-Allyl-N-benzylsulfonamide (in situ)

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 equiv.) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 equiv.) to the stirred solution.

  • In a separate vial, dissolve allylsulfonyl chloride (1.0 equiv.) in anhydrous DCM (0.5 M).

  • Add the allylsulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting amine is consumed, carefully concentrate the reaction mixture in vacuo to remove the DCM and excess triethylamine. Do not heat the mixture excessively. The crude N-allyl-N-benzylsulfonamide is used directly in the next step without further purification.

Step 2: Iodine-Mediated Cyclization

  • To the flask containing the crude N-allyl-N-benzylsulfonamide, add 1,2-dichloroethane (DCE, 0.1 M).

  • Add sodium carbonate (Na₂CO₃, 3.0 equiv.) and molecular iodine (I₂, 1.5 equiv.).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 84 °C).

  • Stir the reaction mixture at reflux and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once the N-allyl-N-benzylsulfonamide is consumed, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench the excess iodine. Repeat the washing until the organic layer is colorless.

  • Wash the organic layer with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-benzyl-4-(iodomethyl)isothiazolidine 1,1-dioxide.

Substrate Scope and Yields

The iodine-mediated cyclization has been shown to be effective for a range of N-alkenyl sulfonamides, affording the corresponding isothiazolidine 1,1-dioxides in moderate to good yields. The following table summarizes the scope of the reaction with various substrates.

EntryR¹ (on Nitrogen)R² (on Alkene)ProductYield (%)
1BenzylH2-Benzyl-4-(iodomethyl)isothiazolidine 1,1-dioxide75
24-MethoxybenzylH4-(Iodomethyl)-2-(4-methoxybenzyl)isothiazolidine 1,1-dioxide72
3PhenylH4-(Iodomethyl)-2-phenylisothiazolidine 1,1-dioxide68
44-ChlorophenylH2-(4-Chlorophenyl)-4-(iodomethyl)isothiazolidine 1,1-dioxide70
5PropylH4-(Iodomethyl)-2-propylisothiazolidine 1,1-dioxide65
6BenzylMethyl2-Benzyl-4-(1-iodoethyl)isothiazolidine 1,1-dioxide62

Troubleshooting and Field-Proven Insights

Problem Potential Cause Solution
Low or no yield of the cyclized product Incomplete formation of the N-alkenyl sulfonamide precursor.Ensure anhydrous conditions for the sulfonylation step. Use freshly distilled amines and high-quality sulfonyl chloride. Confirm complete formation of the intermediate by TLC before proceeding to the cyclization.
Decomposition of the N-alkenyl sulfonamide.Avoid excessive heating during the solvent removal after the first step.
Insufficient activation by iodine.Ensure that the iodine is fully dissolved in the reaction mixture. The reaction is typically heterogeneous due to the presence of Na₂CO₃. Vigorous stirring is essential.
Formation of multiple byproducts Side reactions of the nitrogen-centered radical.Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions with atmospheric oxygen.
Intermolecular reactions.Maintain the recommended concentration. If intermolecular reactions are suspected, the reaction can be run at a higher dilution.
Difficulty in purifying the final product Presence of unreacted starting materials or intermediates.Ensure the reaction goes to completion by monitoring with TLC. Optimize the chromatography conditions for better separation.
The product is an oil and difficult to handle.Many isothiazolidine 1,1-dioxides are oils. Careful column chromatography is key. If possible, attempt to crystallize the product from a suitable solvent system.

Conclusion

The one-pot synthesis of isothiazolidine 1,1-dioxides via an iodine-mediated cyclization of N-alkenyl sulfonamides offers a practical and efficient method for accessing this important class of heterocycles. The use of readily available starting materials and metal-free conditions makes this an attractive approach for medicinal and synthetic chemists. The proposed radical-based mechanism provides a basis for further optimization and exploration of this versatile reaction.

References

  • Qiu, H., Du, K., Lun, Z., Chang, J., & Yu, W. (2021). Iodine-Mediated Difunctionalization/Cyclization of N-Alkenyl Sulfonamides to Access N-Heterocyclic Derivatives. Asian Journal of Organic Chemistry, 10(8), 2133-2137. [Link]

  • Zhang, W., & Curran, D. P. (2006). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Journal of the American Chemical Society, 128(45), 14448-14449. [Link]

  • Barluenga, J., González-Bobes, F., & An-Jabbar, A. (2002). Iodine-Promoted Intramolecular Cyclization of N-Allyl-N-arylsulfonamides: A New Route to Dihydroquinolines. Organic Letters, 4(16), 2821-2823. [Link]

  • Chemistry Stack Exchange. (2021). How can someone in the lab synthesize n-allyl-4-methyl-benzenesulfonamide from 4-toluenesulfonyl chloride and allylamine. [Link]

Troubleshooting & Optimization

Technical Support Center: Iodine-Mediated Cyclization of Homoallylic Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for iodine-mediated cyclization of homoallylic sulfonamides. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and achieve desired product outcomes. As Senior Application Scientists, we have compiled field-proven insights and grounded them in established literature to address the common challenges encountered in this powerful synthetic transformation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: I am observing low to no yield of my desired cyclized product. What are the likely causes and how can I fix this?

Low or no product formation is a common issue that can stem from several factors related to reagents, reaction conditions, or the substrate itself.

Potential Cause 1: Reagent Quality and Handling The quality and handling of your iodine source and solvent are paramount. Molecular iodine (I₂) can be effective, but other sources like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are also used[1]. ICl, in particular, is highly sensitive to moisture and can hydrolyze, reducing its effectiveness[2].

  • Solution:

    • Use a fresh, high-purity iodine source. If using ICl, ensure it is handled under strictly anhydrous conditions[2].

    • Employ anhydrous solvents. Moisture can quench the electrophilic iodine species and interfere with the reaction.

    • Ensure the starting homoallylic sulfonamide is pure and free from contaminants that could react with iodine.

Potential Cause 2: Inappropriate Reaction Conditions Temperature and reaction time are critical variables. While many iodocyclizations proceed at room temperature, some substrates may require different conditions to achieve optimal yields[1][3].

  • Solution:

    • Temperature Optimization: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C or reflux, depending on the solvent)[3][4][5]. Conversely, for highly reactive substrates, side reactions might be minimized by running the reaction at lower temperatures (e.g., 0 °C)[2].

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or isomerization[6].

Potential Cause 3: Incorrect Stoichiometry or Choice of Base The base plays a crucial role in buffering the hydroiodic acid (HI) generated during the reaction, which can otherwise lead to side reactions or decomposition[1].

  • Solution:

    • Base Selection: Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and often give excellent yields[4][6][7].

    • Stoichiometry: Ensure at least a stoichiometric amount of base is used relative to the iodine source. Typically, an excess of the base (e.g., 2-3 equivalents) is beneficial[4][8]. An excess of the iodine source (e.g., 1.2-1.6 equivalents) is also common to drive the reaction to completion[4][8].

Question 2: My main product is an isomeric mixture (cis/trans), or not the stereoisomer I expected. How can I control the stereoselectivity?

The stereochemical outcome of this cyclization is highly dependent on the reaction conditions, particularly the presence or absence of a base. This is because the initially formed kinetic product can isomerize to the more thermodynamically stable product[6][9].

  • Understanding the Mechanism: The reaction typically proceeds via a 5-endo-trig cyclization. For (E)-homoallylic sulfonamides, this kinetically-controlled pathway often yields the trans-2,5-disubstituted-3-iodopyrrolidine[6].

  • The Role of Base in Stereocontrol:

    • In the presence of a base (e.g., K₂CO₃): The base neutralizes the HI byproduct, preventing it from catalyzing a ring-opening and re-closure mechanism. This effectively "locks" the product as the initial kinetic trans isomer, leading to high yields of this specific stereoisomer[6].

    • In the absence of a base: The generated HI can protonate the pyrrolidine nitrogen, facilitating a ring-opening to an iminium ion intermediate, which then re-closes to form the more thermodynamically stable cis-2,5-disubstituted pyrrolidine[6].

  • Solution:

    • For the trans isomer: Conduct the reaction in the presence of a non-nucleophilic base like K₂CO₃ or Na₂CO₃[6][7].

    • For the cis isomer: Run the reaction without a base and allow sufficient time for the initial trans product to isomerize to the thermodynamic cis product. Alternatively, the isolated kinetic product can be treated with an acid to induce isomerization[6][9].

Question 3: I am observing significant amounts of unreacted starting material and/or dark, insoluble byproducts. What is happening?

This often points to either a stalled reaction or oxidative side reactions, particularly with electron-rich substrates[2].

  • Solution for Unreacted Starting Material: This is a classic sign of insufficient activation.

    • Increase Temperature: Gently heating the reaction can often overcome the activation energy barrier[4].

    • Use a More Electrophilic Iodine Source: If molecular iodine (I₂) is not effective, switch to a more potent electrophile like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)[1].

    • Solvent Choice: The choice of solvent can influence reactivity. Dichloromethane (CH₂Cl₂), dichloroethane (DCE), and acetonitrile (CH₃CN) are commonly effective[4][7].

  • Solution for Dark Byproducts: Dark coloration often indicates iodine-mediated oxidation or polymerization.

    • Lower the Temperature: Running the reaction at a lower temperature can minimize oxidative side reactions[2].

    • Degas Solvents: Removing dissolved oxygen from the solvent can sometimes reduce side reactions.

    • Protect Sensitive Groups: If your substrate contains other easily oxidizable functional groups, consider a protection strategy.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the iodine-mediated cyclization of homoallylic sulfonamides?

The reaction proceeds through an electrophilic addition mechanism. Molecular iodine (or another I⁺ source) acts as an electrophile and is attacked by the π-electrons of the alkene double bond. This forms a cyclic iodonium ion intermediate. The sulfonamide nitrogen then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion to close the five-membered ring, resulting in the iodopyrrolidine product[7].

Caption: Mechanism of Iodocyclization. (Note: The images in the DOT script are placeholders for chemical structures.)

Q2: Which iodine source is best for my reaction: I₂, NIS, or ICl?

The optimal choice depends on the reactivity of your substrate.

Iodine SourceProsConsBest For
Molecular Iodine (I₂) Inexpensive, readily available, stableLess reactive than other sourcesStandard, relatively unactivated substrates.[4]
N-Iodosuccinimide (NIS) Mild, easy to handle, good for sensitive substratesMore expensive than I₂Substrates prone to oxidation or side reactions.[1]
Iodine Monochloride (ICl) Highly electrophilic and reactiveMoisture sensitive, can be harsh, may over-reactDeactivated or sterically hindered alkenes.[1][2]
Q3: Why is the 5-endo-trig cyclization observed when it is typically disfavored by Baldwin's rules?

While Baldwin's rules are a powerful predictor, they are not absolute. For certain substrates, including homoallylic sulfonamides, the 5-endo-trig pathway is kinetically favorable and proceeds efficiently[6][7]. The formation of the three-membered iodonium ring intermediate alters the geometry such that the subsequent intramolecular attack by the sulfonamide nitrogen becomes a sterically accessible and rapid process. In some cases, specific substituents on the homoallylic chain can further promote this pathway[10].

Q4: Can this reaction be performed on a gram scale?

Yes, the iodine-mediated cyclization of N-alkenyl sulfonamides has been shown to be amenable to gram-scale synthesis with good yields, highlighting its operational simplicity and potential for larger-scale applications[4][8].

Experimental Protocols & Data

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues with the cyclization reaction.

Troubleshooting Workflow start Start: Low Yield or Side Products check_reagents 1. Check Reagents & Solvents start->check_reagents check_conditions 2. Optimize Reaction Conditions start->check_conditions check_stoich 3. Verify Stoichiometry & Base start->check_stoich check_stereo Issue: Poor Stereoselectivity start->check_stereo reagent_purity Use high-purity I₂/NIS/ICl. Ensure substrate is pure. check_reagents->reagent_purity Purity? anhydrous Use anhydrous solvents. Handle moisture-sensitive reagents (e.g., ICl) under N₂. check_reagents->anhydrous Moisture? success Problem Solved reagent_purity->success anhydrous->success temp Vary temperature. Try RT, 0°C, or reflux. check_conditions->temp Temp? time Monitor by TLC/LCMS to find optimal time. check_conditions->time Time? temp->success time->success base Use K₂CO₃ or Na₂CO₃. Ensure ≥2 equivalents. check_stoich->base Base? iodine Use 1.2-1.6 eq. of iodine source. check_stoich->iodine Iodine? base->success iodine->success trans_isomer For TRANS product: Add base (K₂CO₃). check_stereo->trans_isomer Targeting trans? cis_isomer For CIS product: Run without base. check_stereo->cis_isomer Targeting cis? trans_isomer->success cis_isomer->success

Caption: A logical workflow for troubleshooting common issues.

Representative Experimental Protocol

This protocol is a general guideline for the synthesis of a 3-iodopyrrolidine derivative via a 5-endo-trig cyclization.

Synthesis of a trans-2,5-disubstituted-3-iodopyrrolidine [4][6]:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the homoallylic sulfonamide (1.0 eq, e.g., 0.5 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.2 eq, e.g., 1.0-1.6 mmol).

  • Solvent: Add an anhydrous solvent such as dichloroethane (DCE) or CH₂Cl₂ (e.g., 5 mL). Stir the suspension.

  • Iodine Addition: Add molecular iodine (I₂, 1.2-1.6 eq, e.g., 0.6-0.8 mmol) portion-wise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

  • Extraction: Dilute the mixture with water and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired iodopyrrolidine.

Table of Reaction Conditions and Yields

The following table summarizes various reported conditions to illustrate the impact of different parameters on the reaction outcome.

Substrate TypeIodine SourceBaseSolventTemp.Yield (%)Key Outcome / StereochemistryReference
(E)-Homoallylic SulfonamideI₂K₂CO₃CH₂Cl₂RT"Excellent"trans-2,5-disubstituted[6]
(E)-Homoallylic SulfonamideI₂NoneCH₂Cl₂RT"Excellent"cis-2,5-disubstituted (via isomerization)[6]
N-Alkenyl SulfonamideI₂Na₂CO₃DCEReflux72-95Iodinated cyclic sulfonamides[4][8]
Homoallylamine (N-protected)I₂NaHCO₃CH₃CN50 °CHigh3-Iodopyrrolidine[3][5]

References

  • Jones, A. D., Knight, D. W., & Hibbs, D. E. (2001). A stereochemically flexible approach to pyrrolidines based on 5-endo-trig iodocyclisations of homoallylic sulfonamides. Journal of the Chemical Society, Perkin Transactions 1, (10), 1182-1193. [Link]

  • Goudedranche, S., & Kouklovsky, C. (2013). Iodocyclization: Past and Present Examples. Organic Preparations and Procedures International, 45(6), 447-478. (Note: This is a review article summarizing various sources like I₂, ICl, and NIS). [Link]

  • Qiu, H., et al. (2025). Iodine‐Mediated Difunctionalization/Cyclization of N‐Alkenyl Sulfonamides to Access N‐Heterocyclic Derivatives. Chemistry – An Asian Journal. (Note: Specific reaction conditions are shown in diagrams within the ResearchGate link). [Link]

  • ResearchGate. (2025). Synthesis of iodinated cyclic sulfonamides. [Diagram]. Retrieved from ResearchGate. [Link]

  • Flynn, B. L., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. MedChemComm, 4(11), 1434-1441. [Link]

  • Knight, D. W., & Redfern, A. L. (1998). A new, highly stereoselective approach to pyrrolidines via overall 5-endo-trig cyclisations of homoallylic tosylamides. Chemical Communications, (10), 1057-1058. [Link]

  • Mbatia, V. M., & Mathaga, J. K. (2018). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Journal of Heterocyclic Chemistry, 55(10), 2246-2263. [Link]

  • ResearchGate. (2013). Synthesis of azetidines and pyrrolidinesvia iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. [Link]

  • Hu, Y., et al. (2007). Nucleophilic 5-endo-trig cyclizations of N-homoallylic sulfonamides: a facile method for the construction of pyrrolidine rings. Organic & Biomolecular Chemistry, 5(16), 2573-2575. [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Iodinated Sultams in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with iodinated sultams. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered during your experimental work. We understand that achieving optimal solubility is critical for reaction efficiency, purification, and the overall success of your research. This resource combines fundamental principles with field-proven techniques to empower you to overcome these hurdles effectively.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter with iodinated sultam solubility in a direct question-and-answer format. We delve into the "why" behind each troubleshooting step, providing you with the scientific rationale to make informed decisions in the lab.

Issue 1: My iodinated sultam is poorly soluble in common non-polar and polar aprotic solvents (e.g., hexanes, toluene, dichloromethane, ethyl acetate) at room temperature.

Q: I'm struggling to dissolve my newly synthesized iodinated sultam for a subsequent reaction. What are my immediate options?

A: This is a frequent challenge, as the introduction of a large, polarizable iodine atom can significantly impact the crystal lattice energy and overall polarity of the sultam core. Here’s a systematic approach to address this:

  • Initial Solvent Screening: Don't give up on common solvents just yet. A systematic screening is your first line of defense. It is crucial to test a range of solvents with varying polarities.[1] A good starting point includes:

    • Halogenated Solvents: Dichloromethane (DCM), Chloroform.

    • Ethers: Diethyl ether, Tetrahydrofuran (THF).

    • Esters: Ethyl acetate.

    • Aromatic Hydrocarbons: Toluene.

    • Polar Aprotic Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • The Power of Heat: For many organic compounds, solubility increases with temperature.[2]

    • Protocol: Gently warm your solvent and add the iodinated sultam portion-wise with stirring. Be mindful of the solvent's boiling point and the thermal stability of your compound. A reflux setup can be used for higher temperatures.

    • Causality: Increased thermal energy helps to overcome the intermolecular forces within the crystal lattice, allowing solvent molecules to solvate the individual sultam molecules more effectively.

  • Co-Solvency: The "Just Right" Polarity: If a single solvent fails, a mixture of solvents, known as a co-solvent system, can be highly effective.[3]

    • Strategy: Start with a solvent in which your compound shows some, albeit limited, solubility. Then, introduce a second, miscible "anti-solvent" dropwise to modulate the overall polarity of the system. For instance, if your compound is slightly soluble in DCM, adding a small amount of a less polar solvent like hexanes might disrupt the crystal packing enough to enhance dissolution. Conversely, for a more polar sultam, a more polar co-solvent could be beneficial.

  • Sonication for Stubborn Solids: Sometimes, mechanical energy can provide the necessary push.

    • Technique: Place your sample in a vial with the solvent and immerse it in an ultrasonic bath.

    • Mechanism: The high-frequency sound waves create cavitation bubbles. The collapse of these bubbles generates localized high-energy jets and shockwaves that can break apart solid agglomerates and enhance solvent penetration into the crystal lattice.

Visualizing the Initial Troubleshooting Workflow

Caption: Initial troubleshooting workflow for poor solubility.

Issue 2: My iodinated sultam precipitates out of solution during a reaction or workup.

Q: My reaction was homogeneous, but upon adding another reagent or changing the temperature, my product crashed out. How can I prevent this?

A: This phenomenon, often termed "crashing out," is typically due to a change in the solvent environment or temperature that lowers the solubility of your iodinated sultam.

  • Maintain Temperature: If your reaction was conducted at an elevated temperature to achieve dissolution, ensure that any subsequent additions or transfers are also performed at that temperature. A sudden drop in temperature will decrease solubility and can lead to precipitation.[2]

  • Solvent Compatibility of Reagents: Be mindful of the solvent in which your reagents are dissolved. Adding a large volume of a reagent in a solvent in which your iodinated sultam is insoluble will drastically change the polarity of the reaction mixture, leading to precipitation.

    • Best Practice: If possible, dissolve your reagents in the same solvent as your reaction or in a co-solvent that is known to be compatible.

  • "Anti-Solvent" Precipitation during Workup: This is common during aqueous workups. If your reaction was in an organic solvent like DCM and you wash with water, the change in polarity can cause your product to precipitate at the interface.

    • Solution: Use a larger volume of the organic solvent to keep the concentration of your iodinated sultam well below its saturation point. Alternatively, if the product is highly insoluble in the aqueous layer, this can be used to your advantage for a "precipitation purification" step, followed by filtration.

Issue 3: I'm observing inconsistent solubility results for the same iodinated sultam.

Q: Batches of my iodinated sultam show different solubility profiles. What could be the cause?

A: Inconsistent solubility is often a sign of underlying physical differences between batches, even if the chemical structure is identical.

  • Polymorphism: The Hidden Variable: The same compound can exist in different crystalline forms, known as polymorphs.[4] These polymorphs can have significantly different physical properties, including solubility.

    • What to do:

      • Analytical Characterization: Use techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to check for polymorphism between batches.

      • Standardized Crystallization: Implement a consistent and controlled crystallization protocol to ensure you are obtaining the same polymorphic form each time. Key parameters to control include solvent, cooling rate, and agitation.

  • Amorphous vs. Crystalline State: An amorphous solid lacks a well-defined crystal lattice and is generally more soluble than its crystalline counterpart due to its higher energy state.

    • Indication: If a batch dissolves very quickly but then crashes out, it might be an amorphous solid converting to a more stable, less soluble crystalline form.

    • Control: Your purification and isolation methods (e.g., rapid precipitation vs. slow crystallization) will influence the solid-state form.

Visualizing the Impact of Solid-State Form on Solubility

G cluster_0 Solid State cluster_1 Solubility Amorphous Amorphous Form (Higher Energy) Crystalline Crystalline Form (Lower Energy) Amorphous->Crystalline Can convert to more stable form High_Sol Higher Solubility Amorphous->High_Sol Faster Dissolution Low_Sol Lower Solubility Crystalline->Low_Sol Slower Dissolution

Caption: Relationship between solid-state form and solubility.

Frequently Asked Questions (FAQs)

Q1: Why are iodinated sultams often difficult to dissolve?

A1: The solubility of iodinated sultams is a complex interplay of several factors:

  • The Sultam Core: The sulfonamide group (-SO₂-N-) is polar and can participate in hydrogen bonding.

  • The Iodine Atom: Iodine is large and highly polarizable, which can lead to strong intermolecular interactions (halogen bonding) in the crystal lattice, increasing the energy required to dissolve the solid.[5] The position of the iodine on the sultam ring or on a substituent can also influence the molecule's overall dipole moment and packing efficiency.

  • Substituents: Other functional groups on the sultam ring or N-substituent will also contribute to the overall polarity and potential for intermolecular interactions.

Q2: Are there any general trends for the solubility of iodinated sultams?

A2: While specific quantitative data is limited, some general trends can be inferred from chemical principles and related compounds:

  • Increased Polarity: In many cases, the introduction of an iodine atom increases the overall polarity of the molecule. This may lead to better solubility in more polar organic solvents like acetonitrile, DMF, and DMSO. One study noted that an iodinated sultam was more soluble than its non-iodinated precursor.[6]

  • "Like Dissolves Like": This principle remains a good guide. Assess the overall polarity of your specific iodinated sultam to make an educated guess on the most suitable solvent class.

  • Aromatic vs. Aliphatic Sultams: Iodinated sultams with aromatic rings may exhibit better solubility in aromatic solvents like toluene due to π-π stacking interactions.

Q3: How can I enhance the solubility of my iodinated sultam for biological assays?

A3: For biological applications where organic solvents must be minimized, consider these strategies:

  • Co-solvent Systems: Use a minimal amount of a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound, and then slowly dilute with the aqueous buffer.

  • Salt Formation: If your iodinated sultam has an acidic proton (e.g., on the nitrogen of the sulfonamide) or a basic functional group, converting it to a salt can dramatically increase its aqueous solubility.[7][8] This is a widely used strategy in the pharmaceutical industry.

    • Protocol: Treat your iodinated sultam with a suitable acid or base (e.g., HCl, NaOH) to form the corresponding salt.

  • Formulation with Excipients: For in vivo studies, formulating the iodinated sultam with solubilizing agents like cyclodextrins or surfactants can improve its bioavailability.

Q4: How do I perform a reliable solubility measurement for my iodinated sultam?

A4: A robust method for determining solubility is the isothermal equilibrium method.[9]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

  • Preparation of Supersaturated Solutions: Add an excess amount of your solid iodinated sultam to vials containing a known volume of the desired organic solvents. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully take an aliquot of the clear supernatant. For viscous solvents or very fine particles, centrifugation or filtration through a syringe filter (ensure the filter material is compatible with the solvent) is recommended.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the iodinated sultam using a calibrated analytical method such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Based on the concentration and the dilution factor, calculate the solubility in your desired units (e.g., mg/mL, M).

Visualizing the Solubility Determination Workflow

Caption: Workflow for isothermal equilibrium solubility determination.

Data Presentation: Qualitative Solubility of Related Compounds

Solvent ClassExample SolventsExpected Solubility of a Moderately Polar Iodinated SultamRationale
Non-Polar Hexanes, TolueneLow to ModerateToluene may be better than alkanes due to potential π-interactions.
Polar Aprotic DCM, THF, Ethyl AcetateModerate to HighGood balance of polarity to disrupt the crystal lattice without being too dissimilar to the solute.
Highly Polar Aprotic Acetonitrile, DMF, DMSOHighStrong dipole-dipole interactions can effectively solvate the polar sultam moiety.
Polar Protic Methanol, EthanolLow to ModerateThe solvent's hydrogen bonding network may not be ideal for solvating the bulkier iodinated sultam.

Advanced Strategies for Highly Insoluble Iodinated Sultams

If the above methods are insufficient, more advanced techniques may be necessary, particularly in a drug development context:

  • Amorphous Solid Dispersions: Dispersing the iodinated sultam in a polymer matrix at a molecular level can prevent crystallization and maintain a higher energy, more soluble amorphous state.

  • Co-crystallization: Forming a co-crystal with a benign co-former can alter the crystal packing and significantly improve solubility.

  • Prodrug Approach: Chemically modifying the iodinated sultam to create a more soluble prodrug that metabolizes back to the active compound in vivo can be a viable strategy.

We hope this technical support center serves as a valuable resource in your work with iodinated sultams. Should you have further questions or require more specific guidance, please do not hesitate to reach out to our application support team.

References

  • BenchChem. (2025). Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide.
  • Guerbet SA. (2020). Process for the monotopic preparation of intermediate organo-iodinated compounds for the synthesis of ioversol.
  • Pijper, J. R., et al. (1988). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.
  • Bolshan, Y., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. PMC.
  • Al-Jadaan, S. A. N., et al. (2013). Kinetics and Thermodynamic Studies of the Iodination of Sultams Using A Spectroscopic Technique. Research Inventy.
  • Farbwerke Hoechst. (1958). Production of sultames.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of Iodoform in Common Organic Solvents.
  • Amrita Vishwa Vidyapeetham. (n.d.).
  • Riley, B. J., et al. (2018). The Influence of Glass Composition on Iodine Solubility. MRS Advances.
  • Radian Corp. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Chemistry LibreTexts. (2023).
  • Bethune, S. J., et al. (2019). Crystallographic details of sulfonamides 1-6.
  • Varese, M., et al. (2020). Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. AIR Unimi.
  • Nycomed Imaging AS. (1998). Process for the preparation of iodinated contrast agents and intermediates therefor.
  • ResearchGate. (2024). Basic physicochemical properties of sulfonamides.
  • ResearchGate. (2013).
  • IUPAC. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). N-Iodosaccharin.
  • IntechOpen. (2021).
  • ECHEMI. (n.d.). Solubility of Iodine in Some Organic Solvents.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
  • Bromine Compounds LTD. (2014). Process for the preparation of iodides.
  • Bentham Science. (2019). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. PubMed.
  • Digital CSIC. (2022). Static discrete disorder in the crystal structure of iododiflunisal: on the importance of hydrogen bond, halogen bond and π.
  • SciSpace. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing.
  • Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents.
  • American Chemical Society. (2018). Solubility Correlations of Common Organic Solvents. Figshare.
  • National Institutes of Health. (n.d.). Iodine. PubChem.
  • Winter, M. (n.d.). Iodine - 53I: crystal structures. WebElements.
  • Royal Society of Chemistry. (2021).
  • MDPI. (2023). Influence of Concentration of Thiol-Substituted Poly(dimethylsiloxane)s on the Properties, Phases, and Swelling Behaviors of Their Crosslinked Disulfides.

Sources

Technical Support Hub: Intramolecular Iodoamination Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic-Thermodynamic Interface[1][2][3][4]

Welcome to the optimization hub. In intramolecular iodoamination, temperature is not merely a switch for reaction rate; it is the primary lever for controlling the reversibility of the iodonium intermediate .

Unlike simple electrophilic additions, iodoamination often operates under an equilibrium where the C-N bond formation can be reversible. Your choice of temperature dictates whether you trap the Kinetic Product (usually 5-exo-tet, governed by Baldwin’s rules and proximity) or the Thermodynamic Product (often 6-endo-tet or thermodynamically stable isomers).

This guide provides a self-validating workflow to determine the optimal thermal window for your specific substrate.

Mechanism & Logic: The Temperature Decision Matrix

The following diagram illustrates the bifurcation of reaction pathways based on thermal energy. Note how elevated temperatures facilitate the reversibility of the C-N bond, potentially leading to isomerization or decomposition.

Iodoamination_Pathway Substrate Alkene-Tethered Amine + I+ Source Iodonium Iodonium Intermediate (Reversible Formation) Substrate->Iodonium Fast Iodonium->Substrate Reversible (High T) Kinetic_TS TS-1 (Kinetic) Low Activation Barrier Iodonium->Kinetic_TS Low T (< 0°C) Thermo_TS TS-2 (Thermodynamic) High Activation Barrier Iodonium->Thermo_TS High T (> 25°C) Decomp Elimination/Oxidation (High T Side Reactions) Iodonium->Decomp T > 60°C Unstable I+ source Exo_Product 5-exo Product (Kinetic Trap) Kinetic_TS->Exo_Product Irreversible at Low T Exo_Product->Iodonium Reversibility (High T) Endo_Product 6-endo Product (Thermodynamic Sink) Thermo_TS->Endo_Product

Figure 1: Reaction coordinate flow demonstrating the divergence between kinetic (blue) and thermodynamic (red) control based on thermal input.

Troubleshooting Guides (Q&A)

Issue 1: "I am observing a mixture of endo and exo cyclization products."

Diagnosis: You are likely operating in the "Reversibility Zone." Technical Insight: The 5-exo cyclization is typically faster (kinetic), but the 6-endo product may be more stable (thermodynamic). At intermediate temperatures (e.g., RT to 40°C), the reaction has enough energy to reverse the C-N bond formation of the exo product, re-enter the iodonium intermediate, and funnel into the endo product.

Corrective Protocol:

  • Cool Down: Lower the temperature to 0°C or -20°C. This raises the barrier for the reverse reaction, trapping the kinetic (exo) product.

  • Switch Solvent: Change to a non-polar solvent (e.g., Toluene or Hexanes) if solubility permits. Polar solvents stabilize the charged transition states, lowering the barrier for equilibration.

  • Check Stability: Run a "Stability Check" (see Section 5) to confirm if the exo product converts to endo upon heating.

Issue 2: "The reaction turns dark/black, and yield is low."

Diagnosis: Thermal decomposition of the Iodine source or Radical background reactions. Technical Insight: Sources like N-Iodosuccinimide (NIS) or


 can initiate radical chains or disproportionate at elevated temperatures (>50°C), leading to oxidative degradation of the amine or polymerization of the alkene.

Corrective Protocol:

  • Stepwise Warming: Always initiate the reaction at -78°C or 0°C. Only warm to Room Temperature (RT) if TLC shows no conversion after 2 hours.

  • Protect from Light: Iodine sources are photosensitive. Wrap the flask in foil, especially if heating is required.

  • Scavenger Additives: Ensure a base (e.g.,

    
     or 
    
    
    
    ) is present to neutralize HI. Acidic conditions at high T accelerate decomposition.
Issue 3: "I have poor diastereoselectivity (dr) or enantioselectivity (ee)."

Diagnosis: Uncontrolled conformational freedom in the transition state. Technical Insight: High stereoselectivity requires a "locked" transition state. As temperature increases, the substrate populates higher-energy conformers, eroding the selectivity dictated by the catalyst or substrate chirality [1].

Corrective Protocol:

  • Cryogenic Conditions: Execute the reaction at -78°C.

  • Catalyst Match: If using chiral phase-transfer catalysts or chiral phosphoric acids, they often require specific low-temperature windows to maximize non-covalent interactions (H-bonding/Ion-pairing).

  • Concentration: Paradoxically, lowering concentration at low T can sometimes improve selectivity by preventing intermolecular aggregation of the active species.

Data Summary: Iodine Sources & Thermal Profiles

Select your reagent based on the required thermal activation window.

Iodine SourceActivation TReactivity ProfileRecommended Use
Bis(pyridine)iodonium tetrafluoroborate (

)
-78°C to 0°CHighly Reactive / ElectrophilicKinetic control; difficult substrates; high stereocontrol required.
N-Iodosuccinimide (NIS) 0°C to RTModerate / Lewis Acid dependentGeneral purpose; often requires activation (e.g., with Bronsted acid).
Iodine (

) + Base
RT to 50°CReversible / ThermodynamicThermodynamic equilibration; robust substrates; large scale.
ICl (Iodine Monochloride) -78°CExtremely AggressiveVery unreactive alkenes; prone to side reactions (chlorination).

Experimental Protocol: The "Temperature Scan" Workflow

Do not guess the temperature. Use this self-validating protocol to define the optimal window.

Step 1: The Parallel Screen

Set up 4 small-scale reactions (10-20 mg scale) in parallel vials under inert atmosphere (


/Ar).
  • Vial A: -78°C (Dry ice/Acetone)

  • Vial B: 0°C (Ice bath)

  • Vial C: 23°C (Room Temp)

  • Vial D: 40°C (Oil bath)

Step 2: Monitoring & Quench

Add the iodine source. Monitor via TLC/LC-MS at t=1h and t=4h .

  • Critical Check: If Vial A shows >50% conversion, do not proceed to heat Vials C/D. The substrate is highly reactive.

Step 3: The Stability Validation (The "Expert" Step)

Once you isolate the product from the best condition (e.g., Vial B, 0°C):

  • Take a small aliquot of the pure product.

  • Resubmit it to the reaction conditions of Vial D (40°C) without new reagents (just solvent/catalyst).

  • Result:

    • If product remains unchanged: It is chemically stable.

    • If product isomerizes (exo

      
       endo): You are under Kinetic Control . You must maintain strict low T during scale-up.
      
    • If product decomposes: The product is thermally sensitive; avoid heating during workup/evaporation.

Step 4: Decision Logic

Optimization_Flow Start Start Screen (-78°C to 40°C) Check_Conv Check Conversion @ -78°C Start->Check_Conv High_Conv >50% Conversion Check_Conv->High_Conv Yes Low_Conv <10% Conversion Check_Conv->Low_Conv No Analyze_Regio Analyze Regio (Exo:Endo) High_Conv->Analyze_Regio Increase_T Increase T to 0°C Low_Conv->Increase_T Good_Regio Single Isomer? Analyze_Regio->Good_Regio Yes Mixed_Regio Mixture? Analyze_Regio->Mixed_Regio No Increase_T->Analyze_Regio Final_LowT OPTIMAL: Maintain Low T (Kinetic Control) Good_Regio->Final_LowT Check_Thermo Run Stability Check (Heat Product) Mixed_Regio->Check_Thermo Thermo_Stable Isomerizes to Single Product? Check_Thermo->Thermo_Stable Thermo_Stable->Final_LowT No (Decomposition) Final_HighT OPTIMAL: Run at High T (Thermodynamic Control) Thermo_Stable->Final_HighT Yes (Equilibration)

Figure 2: Decision tree for selecting reaction temperature based on conversion and regiochemical stability.

References

  • Michael, F. E., & Cochran, B. M. (2006).[1] Room Temperature Palladium-Catalyzed Intramolecular Hydroamination of Unactivated Alkenes. Journal of the American Chemical Society, 128(13), 4246–4247.

  • Zhou, L., et al. (2011).[2] Enantioselective Bromoamination Cyclization. Organic Letters (Cited in context of haloamination stereocontrol).[3][4]

  • Bovino, M. T., & Chemler, S. R. (2012). Copper-Catalyzed Enantioselective Alkene Amination/Oxyamination. Angewandte Chemie International Edition. (Demonstrates cryogenic requirements for enantioselectivity).

  • Wolfe, J. P. (2008). Stereoselective Synthesis of Heterocycles via Pd-Catalyzed Alkene Carboamination. European Journal of Organic Chemistry. (Mechanistic grounding for kinetic vs thermodynamic control).

Sources

Technical Support Center: Iodine Remediation in Sultam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #I2-REM-SULTAM Topic: Effective Removal of Excess Iodine from Sultam Reaction Mixtures Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide

Executive Summary

In the synthesis of sultams (cyclic sulfonamides), particularly via oxidative cyclization (e.g., Hofmann-Löffler-Freytag type reactions or metal-catalyzed carboaminations), iodine (


) is frequently used as a stoichiometric oxidant or promoter.

The Problem: Users often report persistent yellow/brown discoloration and "streaking" on TLC/columns even after standard sodium thiosulfate washes. The Cause: This is rarely simple physical adsorption. It is typically due to Charge-Transfer (CT) Complexes formed between the iodine (Lewis acid) and the sulfonamide nitrogen (Lewis base), or Iodine Inclusion within the sultam crystal lattice during precipitation.

The "Why": Mechanism of Persistence

Before applying a fix, you must understand the interaction. Unlike simple alkanes, sultams possess a nitrogen atom with a lone pair (albeit delocalized by the sulfonyl group).

Mechanistic Insight: The Charge-Transfer Complex

Iodine is a soft Lewis acid.[1][2] The sultam nitrogen acts as a Lewis base. Even if the bulk iodine is washed away, the


 complex remains stable in organic media, resisting aqueous extraction due to lipophilicity.

IodineSultamInteraction cluster_0 The Persistence Trap I2 Free Iodine (I2) [Organic Phase] Complex Charge-Transfer Complex [Sultam···I-I] I2->Complex Equilibrium (Kd) AqueousWash Aq. Thiosulfate (S2O3 2-) I2->AqueousWash Phase Transfer Sultam Sultam Product (R-SO2-NH-R') Sultam->Complex Complex->I2 Slow Dissociation

Figure 1: The equilibrium trap. Aqueous washes only remove "Free Iodine." As long as the complex exists, it slowly bleeds iodine back into the organic phase, causing persistent coloration.

Standard Operating Protocols (SOPs)

Protocol A: The "Reductive Phase-Transfer" Wash

Use this for standard liquid-liquid extractions where the sultam is soluble in organic solvents (DCM, EtOAc).

The Logic: Standard thiosulfate washes often fail because they are too brief or the pH is uncontrolled. Acidic byproducts can decompose thiosulfate into colloidal sulfur (cloudy yellow precipitate), confusing the user.

Reagents:

  • 10% Sodium Thiosulfate (

    
    ) OR 10% Sodium Metabisulfite (
    
    
    
    ).
  • Saturated Sodium Bicarbonate (

    
    ).
    
  • Starch Indicator paper (optional).

Step-by-Step:

  • The Buffer Step (Critical): Before adding the reductant, wash the organic layer with Sat.

    
     .
    
    • Reason: This neutralizes any

      
       generated during the reaction, preventing the acid-catalyzed decomposition of thiosulfate.
      
  • The Reductive Wash: Add the 10% Thiosulfate solution. Shake vigorously for at least 2 minutes .

    • Reason: You must allow time for the

      
       in the CT complex (Figure 1) to dissociate and partition into the water.
      
  • The Color Check:

    • Pass: Organic layer is colorless/pale yellow. Aqueous layer is colorless.[3]

    • Fail: Organic layer remains purple/brown.

      
      Proceed to Protocol C. 
      
  • The "Clear" Verification: If the organic layer is cloudy, it may be colloidal sulfur. Filter through a celite pad.

Protocol B: Solid-Phase Scavenging (Emulsion Prevention)

Use this if your sultam is amphiphilic and forms emulsions with water.

The Logic: Avoid water entirely to prevent emulsion formation. Use solid copper to chemically reduce iodine to Copper(I) Iodide (


), which precipitates.

Step-by-Step:

  • Dissolve the crude mixture in THF or Acetone.

  • Add activated Copper powder (approx. 5-10 equivalents relative to

    
    ).
    
    • Activation: Wash Cu powder with dilute HCl, then water, then acetone, and dry under vacuum.

  • Stir vigorously for 30 minutes. The supernatant should turn from brown to green/blue (copper salts) or colorless.

  • Filter through a pad of Celite to remove the Cu/CuI solids.

  • Concentrate the filtrate.

Troubleshooting & Advanced Scenarios

Scenario 1: "My product is crystalline but deeply stained."

Diagnosis: Iodine Inclusion Complex. The iodine is trapped inside the crystal lattice of the sultam. Washing the surface will not work.

Solution: The "Dissolution-Precipitation" Cycle

  • Dissolve the solid completely in a minimal amount of warm solvent (e.g., Ethanol or Acetone).

  • Add a few drops of saturated aqueous Sodium Metabisulfite until the solution decolorizes.

  • Add water (anti-solvent) slowly to induce reprecipitation.

  • Filter the solid.[4] The iodine remains in the mother liquor as iodide (

    
    ).
    
Scenario 2: "I used Thiosulfate, but the solution turned cloudy yellow."

Diagnosis: Acid-mediated disproportionation of thiosulfate.[4]


Fix:  You skipped the buffer step. Filter the mixture through Celite to remove the sulfur, then re-wash with 

followed by fresh thiosulfate.
Scenario 3: "I am losing yield during the wash."

Diagnosis: Hydrolysis. Some sultams (especially N-acyl sultams) are sensitive to nucleophilic attack by sulfite/thiosulfate ions or high pH.

Fix: Switch to Olefins .

  • Add Cyclohexene or 1-Octene to the reaction mixture.

  • Mechanism:[2][5][6] The alkene reacts with excess

    
     to form a diiodoalkane (colorless liquid), which remains in the solvent or is removed during column chromatography. This avoids aqueous nucleophiles entirely.
    

Data Comparison: Selecting the Right Agent

AgentActive SpeciesMechanismProsCons
Sodium Thiosulfate

Redox (

)
Standard, cheap, high capacity.Unstable in acid (S precipitates).
Sodium Metabisulfite

Redox (

)
More stable in mild acid. Cheaper.Can release

gas (stench).[7]
Copper Powder

Surface RedoxAnhydrous. No emulsions.Slow. Requires filtration.
Cyclohexene

AdditionNon-aqueous. Very mild.Generates organic byproduct (

).
Sodium Hydroxide

DisproportionationFast.High Risk: Can hydrolyze sultam ring.

Decision Matrix (Workflow)

IodineCleanupWorkflow Start Crude Sultam Mixture (+ Excess Iodine) SolubilityCheck Is Product Water Soluble or Emulsion Prone? Start->SolubilityCheck AqWash Protocol A: Buffer (NaHCO3) + Thiosulfate Wash SolubilityCheck->AqWash No SolidScavenge Protocol B: Cu Powder or Solid Metabisulfite SolubilityCheck->SolidScavenge Yes ColorCheck Organic Layer Colorless? AqWash->ColorCheck Success Dry (MgSO4) & Concentrate ColorCheck->Success Yes ComplexIssue Diagnosis: Charge-Transfer Complex ColorCheck->ComplexIssue No (Stain Persists) SolidScavenge->Success Trituration Solution: Dissolve in EtOH + Dropwise Bisulfite ComplexIssue->Trituration Trituration->Success

Figure 2: Decision Matrix for selecting the appropriate remediation strategy.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. Link (Reference for purification via trituration and solvent selection).

  • Mulliken, R. S. "Molecular Compounds and their Spectra. II." Journal of the American Chemical Society1952 , 74(3), 811–824. Link (Foundational text on Iodine-Amine Charge Transfer Complexes).

  • Togo, H.; Iida, S. "Synthetic use of molecular iodine for organic synthesis." Synlett2006 , 13, 2159–2175. Link (Review of iodine usage and workup in organic synthesis).

  • Dauban, P.; Dodd, R. H. "Iodine(III)-Mediated Intramolecular Aziridination of Sulfonamides."[8] Organic Letters2000 , 2(15), 2327–2329. Link (Specific context for sultam/sulfonamide oxidation and purification challenges).

Sources

Avoiding decomposition of 3-(iodomethyl)isothiazolidine 1,1-dioxide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 3-(iodomethyl)isothiazolidine 1,1-dioxide. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the long-term stability and integrity of your compound during storage and handling. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to prevent compound decomposition and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of 3-(iodomethyl)isothiazolidine 1,1-dioxide. What are the absolute best-practice storage conditions?

The long-term stability of this compound hinges on mitigating three primary environmental factors: light, temperature, and atmospheric exposure (oxygen and moisture) . The iodomethyl group is particularly susceptible to degradation.

The core principle is to limit the energy input (both thermal and photolytic) and to exclude reactive species. Upon receipt, we strongly recommend immediately transferring the compound to a dedicated, controlled storage environment.

Table 1: Recommended Storage Conditions

ParameterOptimal ConditionAcceptable (Short-Term)Unacceptable ConditionRationale
Temperature -20°C to -80°C2-8°C (for < 1 month)Room TemperatureReduces thermal decomposition kinetics and sublimation.[1]
Light Complete Darkness (Amber vial in a sealed, opaque box)Benchtop (briefly, during weighing)Direct Sunlight / Lab LightingThe C-I bond is labile and susceptible to photolytic cleavage, which can generate radical species and free iodine (I₂), causing discoloration and degradation.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed ContainerOpen to AirPrevents oxidation and hydrolysis of the sultam ring.[3]
Humidity Dry / DesiccatedSealed VialHumid EnvironmentMoisture can contribute to the hydrolysis of the isothiazolidine ring, especially under non-neutral pH conditions.[4][5]

For long-term storage, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere. This practice avoids repeated freeze-thaw cycles and minimizes atmospheric exposure to the bulk supply.

Q2: My solid 3-(iodomethyl)isothiazolidine 1,1-dioxide has developed a yellow or brownish tint. What happened, and is it still usable?

A yellow-to-brown discoloration is the most common visual indicator of decomposition. This color change is almost certainly due to the formation of molecular iodine (I₂), which results from the cleavage of the carbon-iodine bond.[1]

This degradation can be initiated by:

  • Photolysis: Exposure to ambient lab light or sunlight.[2]

  • Thermal Stress: Prolonged storage at improper temperatures.

  • Presence of Impurities: Trace metals or other contaminants can catalyze decomposition pathways.

Is it usable? The answer depends on the extent of degradation and the sensitivity of your application. The presence of I₂ and other degradation products can interfere with subsequent reactions. We strongly advise performing a purity check before use.

Workflow: Assessing a Discolored Sample

Caption: Workflow for handling a discolored sample.

Q3: What are the primary chemical decomposition pathways I should be aware of?

Understanding the potential degradation routes is key to preventing them. For 3-(iodomethyl)isothiazolidine 1,1-dioxide, there are three main pathways of concern.

  • Homolytic Cleavage (Photolysis): The most common pathway. UV or even high-intensity visible light can break the weak C-I bond, forming a carbon-centered radical and an iodine radical. The iodine radicals readily combine to form I₂.

  • Nucleophilic Substitution: The carbon atom attached to the iodine is highly electrophilic due to the electron-withdrawing effects of both the iodine and the adjacent sulfone group. Nucleophiles (e.g., water, alcohols, amines) can displace the iodide ion.

  • Hydrolysis of the Sultam Ring: While generally stable, the cyclic sulfonamide (sultam) ring can undergo hydrolysis, particularly under strongly acidic or, more commonly, alkaline conditions, leading to ring-opening.[6] Isothiazolinones are known to be more rapidly degraded at higher pH.[6][7]

Decomposition_Pathways Main 3-(Iodomethyl)isothiazolidine 1,1-dioxide Prod1 Radical Intermediates + I₂ Main->Prod1  Homolytic Cleavage Prod2 Substituted Product (e.g., Hydroxymethyl derivative) Main->Prod2  Nucleophilic Substitution Prod3 Ring-Opened Product (Sulfonic Acid Amide) Main->Prod3  Ring Hydrolysis Light Light (hv) Light->Prod1 Nucleophile Nucleophiles (Nu-) (e.g., H₂O, ROH) Nucleophile->Prod2 Base Base (OH⁻) Alkaline pH Base->Prod3

Caption: Primary decomposition pathways for the target compound.

Troubleshooting & Analytical Protocols

Q4: How can I quantitatively assess the purity of my compound to confirm its stability?

Visual inspection is not sufficient. We recommend a stability-indicating HPLC method to resolve the parent compound from potential degradants.[8]

Protocol 1: Reverse-Phase HPLC for Purity Assessment

This protocol provides a robust starting point for assessing the purity of 3-(iodomethyl)isothiazolidine 1,1-dioxide. It should be validated in your laboratory for your specific instrumentation.

  • Instrumentation: Standard HPLC system with a UV detector.[9]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (HPLC Grade) with 0.1% Formic Acid

    • Solvent B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient from 20% to 80% B

    • 15-17 min: Hold at 80% B

    • 17-18 min: Return to 20% B

    • 18-25 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh ~1 mg of your compound.

    • Dissolve in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute 100 µL of the stock solution into 900 µL of a 50:50 Acetonitrile:Water mixture to yield a final concentration of 100 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.[10]

Interpretation: A stable, pure sample will show a single major peak. The appearance of earlier eluting peaks often corresponds to more polar degradation products (e.g., the hydroxymethyl derivative or ring-opened products), while a very late-eluting, broad peak could indicate the presence of I₂. The peak area percentage can be used to estimate purity.

Q5: Can I store the compound in solution? If so, which solvents are recommended?

Storing this compound in solution is not recommended for long-term stability due to the increased potential for solvent-mediated degradation (solvolysis). If you must prepare a stock solution for short-term use, follow these guidelines:

Table 2: Solvent Recommendations for Short-Term Storage

SolventRecommendationRationaleMax Storage
Acetonitrile (anhydrous) Best Choice Aprotic and less nucleophilic than alcohols. Relatively non-reactive.< 1 week at -20°C
DMSO (anhydrous) AcceptableAprotic, but can be difficult to remove and may contain water.< 1 week at -20°C
Methanol / Ethanol Not RecommendedProtic and nucleophilic; can lead to solvolysis, displacing the iodide.N/A
Aqueous Buffers Avoid for StorageRisk of hydrolysis is high, especially if pH is not strictly controlled at neutral.[7]Prepare fresh daily

Crucial Note: Never store solutions at room temperature. Always store frozen (-20°C or below) in tightly sealed vials with minimal headspace.

References

  • Cubework. (n.d.). Sulfate Compounds Warehouse Storage Solutions. Retrieved from [Link]

  • Austin Publishing Group. (2018, January 18). Fungal Biodegradation of the Biocide 2-Methyl-4-Isothiazolin-3-One. Retrieved from [Link]

  • Inchem.org. (n.d.). Iodine (PIM 280). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]

  • Chapman University. (n.d.). Guidelines for Chemical Storage. Retrieved from [Link]

  • Petro Arkan. (2024, August 16). Granular sulfur storage + 5 methods of storing. Retrieved from [Link]

  • Google Patents. (n.d.). US8912003B2 - Methods and devices for detecting isothiazolones.
  • ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. Retrieved from [Link]

  • ResearchGate. (2022, September 17). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. Retrieved from [Link]

  • PubMed. (2000, December 15). An adjacent thioester provides apical-directed stabilization to 3-isothiazolidinone 1-oxide heterocycles. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Isothiazoles IV: 4‐isothiazolin‐3‐one i‐oxide and 1,1‐dioxides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • SciELO. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Retrieved from [Link]

  • MDPI. (2020, February 23). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Retrieved from [Link]

  • ReCIPP. (2020, February 23). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Retrieved from [Link]

  • PubMed. (2007, March 29). Asymmetric synthesis of the (S)-1,1-dioxido-isothiazolidin-3-one phosphotyrosine mimetic via reduction of a homochiral (R). Retrieved from [Link]

  • MDPI. (2020, July 21). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR characteristic peaks of 3-(iodomethyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characteristic Peaks of 3-(iodomethyl)isothiazolidine 1,1-dioxide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Context

This guide provides a technical analysis of the 1H NMR signature for 3-(iodomethyl)isothiazolidine 1,1-dioxide , a critical


-sultam scaffold formed via the iodocyclization of homoallylic sulfonamides.

In drug discovery, this molecule serves as a versatile electrophilic building block. The iodine handle allows for rapid diversification (e.g., via nucleophilic substitution) to generate complex sultam derivatives found in anti-inflammatory and anticonvulsant agents.

The Core Analytical Challenge: Distinguishing the 5-exo cyclized product from:

  • Unreacted Precursor: 3-butenesulfonamide (Homoallylic sulfonamide).

  • Regioisomers: 6-endo cyclization products (rare but possible).

  • Halogen Analogs: Chloro- or bromo-derivatives used in parallel synthesis.

Structural & Mechanistic Logic

The formation of the isothiazolidine ring introduces rigidity and a chiral center at C3, creating a distinct diastereotopic environment for the ring protons.

Synthesis & Signaling Pathway (Graphviz)

The following diagram illustrates the transformation from the achiral alkene precursor to the chiral iodinated sultam, highlighting the proton environments tracked by NMR.

G Fig 1. Synthetic pathway and diagnostic NMR signal evolution during iodocyclization. Precursor Precursor 3-butenesulfonamide (Achiral, Flexible) Reagents I2 / Base (Iodocyclization) Precursor->Reagents Signal_Alkene Diagnostic Loss: Alkene Protons (5.0 - 6.0 ppm) Precursor->Signal_Alkene Disappears Product Target Product 3-(iodomethyl)isothiazolidine 1,1-dioxide (Chiral, Rigid Ring) Reagents->Product Signal_Ring Diagnostic Gain: Ring Methine (H-3) Iodomethyl (CH2-I) Product->Signal_Ring Appears

Characteristic 1H NMR Profile

Solvent: CDCl₃ (Standard) | Frequency: 400 MHz

The spectrum is defined by the loss of alkene symmetry and the appearance of a rigid aliphatic system.

Diagnostic Peak Table
PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
NH Sulfonamide NH4.50 – 5.20 Broad Singlet1HN/A
H-3 Methine (Chiral Center)3.85 – 4.05 Multiplet1HComplex
CH₂-I Iodomethyl3.30 – 3.55 dd or m2H

,

H-5 Methylene (

to SO

)
3.05 – 3.25 Multiplet2HDiastereotopic
H-4 Ring Methylene2.20 – 2.65 Multiplet2HComplex
Detailed Spectral Analysis (Causality)
  • The Chiral Methine (H-3): This proton is the most diagnostic ring signal. It shifts downfield (~3.9 ppm) due to the electron-withdrawing nitrogen atom and the inductive effect of the adjacent iodomethyl group.

  • The Iodomethyl Group (

    
    ):  Iodine is unique among halogens. While electronegative, its "heavy atom effect" (spin-orbit coupling) often shields the attached carbon in 
    
    
    
    C NMR, but in
    
    
    H NMR, the protons remain deshielded (~3.4 ppm) relative to alkyl chains, though slightly upfield of chloro-analogs. These protons are diastereotopic due to the adjacent chiral center, often appearing as a complex ABX system rather than a simple doublet.
  • The Sulfonyl Methylene (H-5): The strong electron-withdrawing nature of the

    
     group desheilds these protons significantly (~3.1 ppm).
    

Comparative Analysis: Product vs. Alternatives

This section validates the product identity against its precursor and a common structural analog.

Comparison Table: Diagnostic Shifts
FeaturePrecursor (3-butenesulfonamide)Target Product (Iodo-sultam)Chloro-Analog (Chloro-sultam)
Olefinic Protons Present (5.0 - 6.0 ppm)Absent Absent
Halomethyl (

)
N/A3.30 - 3.55 ppm 3.60 - 3.80 ppm
Ring Methine (H-3) N/A3.85 - 4.05 ppm3.90 - 4.10 ppm
Validation Status Starting MaterialSuccess Alternative Electrophile
Performance Insight
  • Reaction Monitoring: The complete disappearance of the multiplet at 5.8 ppm (

    
    ) and the terminal alkene protons at 5.1-5.3 ppm (
    
    
    
    ) confirms full conversion.
  • Iodo vs. Chloro: If you are synthesizing the iodo-derivative but suspect chloride contamination (e.g., from using NCS/NaI incorrectly), check the

    
     region. The 
    
    
    
    protons typically resonate 0.2–0.3 ppm downfield compared to
    
    
    due to chlorine's higher electronegativity.

Experimental Protocol for Characterization

To ensure reproducible data and avoid decomposition (iodides can be light/heat sensitive), follow this protocol.

Step 1: Sample Preparation[2]
  • Isolate the product via column chromatography (typically EtOAc/Hexane).

  • Critical: Dry the sample thoroughly under high vacuum. Residual solvents (EtOAc, DCM) often overlap with the H-4 ring protons (2.0-2.6 ppm).

  • Dissolve ~10 mg of sample in 0.6 mL of CDCl₃ (neutralized with basic alumina if the compound is acid-sensitive, though sultams are generally stable).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse).

  • Relaxation Delay (D1): Set to

    
     seconds. The sulfonyl-adjacent protons can have longer T1 relaxation times; insufficient delay may affect integration accuracy.
    
  • Scans: 16–64 scans are sufficient for >95% purity.

Step 3: Processing & Validation
  • Phasing: Ensure the broad NH peak does not distort the baseline.

  • Integration: Calibrate the integral of the H-5 protons (3.05-3.25 ppm) to 2.00H.

  • Verification: Confirm the H-3 methine integrates to 1.00H and the

    
     to 2.00H.
    

References

  • Wolfe, J. P., et al. (2006). Stereoselective Synthesis of Tetrahydrofurans via Palladium-Catalyzed Alkene Carboetherification. Journal of the American Chemical Society. Link(Note: foundational work on cyclization methodologies).

  • Weinreb, S. M., et al. (2002). Synthetic methodology for the construction of N-containing heterocycles. Chemical Reviews. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link(Essential for distinguishing solvent peaks from ring multiplets).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link(Authoritative source for chemical shift prediction rules).

Sources

Structural Analysis & Utility Guide: 3-(Iodomethyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Assessment vs. Chloro- and Bromo-Analogs

Executive Summary

This technical guide evaluates 3-(iodomethyl)isothiazolidine 1,1-dioxide (hereafter 3-IMID ), a cyclic sulfonamide (sultam) functionalized with a heavy halogen. While isothiazolidine 1,1-dioxides are established pharmacophores in antibiotic and enzyme inhibitor research, the specific choice of the halogen substituent (I vs. Br vs. Cl) critically dictates the compound's utility in X-ray crystallography and fragment-based drug design (FBDD) .

Key Finding: 3-IMID outperforms its chloro- and bromo-analogs in crystallographic phasing efficiency and supramolecular assembly via halogen bonding (


-hole interactions), though it requires stricter handling protocols due to photolability.

Comparative Technical Analysis

The following assessment contrasts 3-IMID with its direct analogs: 3-(chloromethyl)isothiazolidine 1,1-dioxide (3-CMID) and 3-(bromomethyl)isothiazolidine 1,1-dioxide (3-BMID) .

Crystallographic Performance Metrics

In small molecule and protein crystallography, the iodine atom in 3-IMID provides a distinct advantage due to its high electron density (


).
Feature3-IMID (Iodo) 3-BMID (Bromo) 3-CMID (Chloro) Scientific Implication
Anomalous Scattering (

at Cu K

)
6.7 e⁻ 1.3 e⁻0.7 e⁻Iodine allows for facile ab initio phasing or SAD (Single-wavelength Anomalous Diffraction) phasing without heavy metal soaking.
C–X Bond Length ~2.14 Å ~1.94 Å~1.77 ÅThe longer C–I bond increases the conformational flexibility of the pendant arm, affecting packing density.
Halogen Bond Strength (

)
High (0.75–0.85) Medium (0.85–0.95)Low (>0.95)3-IMID forms strong, directional

contacts, stabilizing specific lattice polymorphs.
Space Group Tendency Low Symmetry (P2₁/c, P-1)VariableHigher SymmetryStrong directional forces in 3-IMID often break symmetry, aiding in the resolution of chiral centers.
Supramolecular Interactions (Halogen Bonding)

The iodine atom in 3-IMID exhibits a pronounced region of positive electrostatic potential (the


-hole ) along the extension of the C–I bond. This feature is critical for "Crystal Engineering."
  • Mechanism: The

    
    -hole on Iodine interacts with the nucleophilic Sulfonyl oxygens (
    
    
    
    ) of neighboring molecules.
  • Comparison:

    • Iodo (3-IMID): Forms robust

      
       chains. Interaction energy 
      
      
      
      -20 to -30 kJ/mol.
    • Chloro (3-CMID): The

      
      -hole is negligible; packing is dominated by weak van der Waals forces and hydrogen bonding (
      
      
      
      ).

Experimental Protocols

Synthesis: Iodocyclization Workflow

Unlike the chloro-analog (often made via substitution), 3-IMID is best synthesized via regioselective iodocyclization of homoallylic sulfonamides. This route ensures the 5-exo-trig cyclization occurs with high fidelity.

Reaction Scheme:



Step-by-Step Protocol:
  • Preparation: Dissolve

    
    -but-3-enyl-methanesulfonamide (1.0 eq) in dry acetonitrile (0.1 M).
    
  • Activation: Add anhydrous

    
     (3.0 eq) to act as the proton scavenger.
    
  • Iodination: Cool to 0°C. Add

    
     (1.2 eq) portion-wise over 30 minutes. Note: Comparison—Bromocyclization requires NBS and is often less regioselective.
    
  • Reaction: Stir at RT for 4–6 hours in the dark (Critical: protect from light to prevent C–I homolysis).

  • Quench: Add saturated aqueous

    
     until the iodine color disappears.
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane (avoid silica chromatography if possible to prevent iodine elimination).

Crystallization for X-ray Analysis

To obtain diffraction-quality single crystals, a slow evaporation method utilizing the solubility differential of the sultam core is recommended.

  • Solvent System: Methanol/Water (9:1) or Acetone (slow evaporation).

  • Conditions: 4°C in the dark.

  • Target Morphology: Colorless prisms or plates.

Visualization of Workflows & Interactions

Experimental Workflow Diagram

The following diagram outlines the critical path from synthesis to structural solution, highlighting the "Dark" requirement unique to the Iodo-analog.

G Start Precursor: Homoallylic Sulfonamide Rxn Iodocyclization (I2, NaHCO3, MeCN) Start->Rxn Dark CRITICAL: Protect from Light Rxn->Dark Process Control Workup Quench (Na2S2O3) & Extraction Rxn->Workup Cryst Crystallization (Slow Evap: MeOH) Workup->Cryst XRD Single Crystal XRD (Mo or Cu Source) Cryst->XRD Solve Structure Solution (SAD/Heavy Atom) XRD->Solve Anomalous Signal

Figure 1: Synthetic and analytical workflow for 3-IMID. Note the critical light-protection step required for the iodo-derivative.

Halogen Bonding Interaction Logic

This diagram illustrates why 3-IMID is superior for supramolecular assembly studies compared to 3-CMID.

XB cluster_0 3-IMID (Iodo) cluster_1 3-CMID (Chloro) I_Atom Iodine Atom (Large Sigma Hole) Interaction_I Strong Directional XB (C-I ... O=S) I_Atom->Interaction_I Result_I Stable 3D Network High Phasing Power Interaction_I->Result_I Cl_Atom Chlorine Atom (Negligible Sigma Hole) Interaction_Cl Weak Isotropic VdW (No Directionality) Cl_Atom->Interaction_Cl Result_Cl Loose Packing Low Phasing Power Interaction_Cl->Result_Cl

Figure 2: Comparative mechanism of lattice stabilization. The Iodine atom facilitates strong Halogen Bonding (XB), creating predictable supramolecular architectures.

Data Analysis & Validation

When analyzing the crystal structure of 3-IMID, researchers must validate the model against specific geometric criteria.

Geometric Validation Criteria
ParameterExpected Value (3-IMID)Validation Check
C–I Bond Length

Å
If < 2.05 Å, check for disorder or incorrect atom assignment (e.g., Br/Cl contamination).
C–C–I Angle

Deviations >5° suggest steric strain or strong packing forces.
XB Angle (

)

Linearity confirms a genuine Halogen Bond (

-hole interaction).
Thermal Ellipsoids AnisotropicIodine should show low anisotropy if the lattice is well-ordered; high elongation suggests dynamic disorder of the pendant arm.
Troubleshooting Common Issues
  • Twinning: Sultams often crystallize in non-centrosymmetric space groups. If

    
     is high (>10%), check for merohedral twinning, common in pseudo-symmetric packing of heavy-atom derivatives.
    
  • Decomposition: If the crystal turns yellow/brown during data collection, it indicates C–I bond photolysis (liberation of

    
    ). Solution:  Collect data at 100K and minimize exposure to ambient light.
    

Conclusion

For researchers requiring robust crystallographic phasing or investigating halogen-driven molecular assembly, 3-(iodomethyl)isothiazolidine 1,1-dioxide is the superior candidate over its chloro- and bromo-analogs. While it demands rigorous protection from light during synthesis and storage, the resulting heavy-atom anomalous signal and directional supramolecular interactions provide structural insights that are inaccessible with lighter congeners.

References

  • Iodocyclization Methodology: Gabriele, B., et al. (2012).[1] "An Iodocyclization Approach to Substituted 3-Iodothiophenes and Sultams." Journal of Organic Chemistry, 77(17), 7640–7645. [Link]

  • Halogen Bonding in Sultams: Metrangolo, P., et al. (2005). "Halogen Bonding in Crystal Engineering." Chemical Reviews, 105(11), 199–202. [https://pubs.acs.org/doi/10.1021/cr040439+]
  • Crystallographic Data (General Isothiazolidine 1,1-dioxides): Cambridge Crystallographic Data Centre (CCDC). "Structures of Isothiazolidine 1,1-dioxide Derivatives." [Link]

  • Bond Length Comparisons: Haynes, W. M.[2] (Ed.).[3][4] (2014).[5] CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. (Section 9: Bond Lengths in Organic Compounds). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(Iodomethyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(Iodomethyl)isothiazolidine 1,1-dioxide. As a research chemical, its complete toxicological and environmental profile may not be fully established. Therefore, this procedure is built upon a conservative assessment of its structural components—the isothiazolidine 1,1-dioxide core and the iodomethyl group—and adheres to the highest standards of laboratory safety and environmental stewardship. The protocol is designed to be a self-validating system, ensuring that each step prioritizes safety, compliance, and clarity for researchers, scientists, and drug development professionals.

Hazard Profile Analysis: A Structurally-Informed Approach

  • Isothiazolidine Core: The isothiazole and isothiazolinone family of compounds are well-known biocides. Many derivatives are potent skin sensitizers and can cause severe skin burns and eye damage.[1] They are also frequently classified as being very toxic to aquatic life with long-lasting effects.[1]

  • Iodomethyl Group (Halogenated Organic): The presence of iodine classifies this compound as a halogenated organic substance.[2][3] Such compounds require specific disposal pathways and must not be mixed with non-halogenated waste streams.[4][5] Incineration of iodinated materials can produce hazardous byproducts like hydrogen iodide.[6][7]

  • 1,1-Dioxide (Sulfone): The sulfone group is generally characterized by high chemical and thermal stability.

Based on this analysis, 3-(Iodomethyl)isothiazolidine 1,1-dioxide should be handled as a hazardous substance with the presumed characteristics outlined in the table below.

Hazard Classification (Inferred)Basis for Classification & Potential Consequences
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin, based on related iodo- and isothiazole compounds.[6]
Skin Corrosion / Irritation Isothiazolinone derivatives are known to cause severe skin burns and irritation.[1]
Serious Eye Damage / Irritation High likelihood of causing serious, potentially irreversible, eye damage.[8]
Skin Sensitization May cause an allergic skin reaction upon repeated contact.[9]
Aquatic Toxicity Assumed to be very toxic to aquatic life with long-lasting effects, a common feature of isothiazolinone biocides.[1]

Pre-Disposal: Essential Safety and Handling

Before beginning any disposal procedures, ensure all handling occurs within a certified chemical fume hood. Adherence to the following Personal Protective Equipment (PPE) standards is mandatory:

  • Eye Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.

  • Hand Protection: Use nitrile or other chemically resistant gloves. Always check the glove manufacturer's specifications for compatibility.[5]

  • Body Protection: A lab coat must be worn to protect skin and clothing.[2]

  • Footwear: Fully enclosed, closed-toe shoes are required.[2]

Step-by-Step Disposal Protocol

This protocol ensures that 3-(Iodomethyl)isothiazolidine 1,1-dioxide is disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Characterization and Segregation

  • Classification: This compound must be classified as "Halogenated Organic Waste." [2][3]

  • Segregation: This is the most critical step.

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[4]

    • DO NOT mix with aqueous waste, acids, or bases.[5]

    • DO NOT mix with oxidizing agents or bleach, as this can create toxic fumes.[10]

    • Keep this waste stream separate from those containing heavy metals, cyanides, or other acutely toxic "P-listed" wastes.[5]

Step 2: Containerization

  • Select an Appropriate Container: Use a designated, leak-proof hazardous waste container that is chemically compatible with the material. The container must have a threaded, vapor-tight cap.[4][5]

  • Initial Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[4][5]

  • Content Identification: The label must clearly identify the contents. Use the full chemical name: "Waste 3-(Iodomethyl)isothiazolidine 1,1-dioxide." Do not use abbreviations or chemical formulas.[4] If it is a solution, list all chemical constituents and their approximate percentages.[5]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed waste container in a designated SAA within the laboratory.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[5]

  • Storage Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from heat or ignition sources.[8]

  • Quantity Limits: Be aware of your institution's maximum allowable volume of hazardous waste that can be accumulated in an SAA (e.g., typically a maximum of 25 gallons for halogenated solvent waste).[5]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the container is approximately three-quarters full, or before the designated accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[5]

  • Professional Disposal: DO NOT attempt to treat or neutralize this chemical waste yourself. It must be disposed of by a licensed hazardous waste management company through your EHS office.[11] Waste from residues and uncleaned containers must be disposed of in accordance with national and local regulations.[8]

Decontamination and Spill Management

Glassware and Equipment Decontamination:

  • Rinse the contaminated item with a suitable organic solvent (e.g., acetone).

  • Collect this first rinse as "Halogenated Organic Waste."

  • Subsequent rinses can be managed according to your laboratory's standard procedures for solvent waste.

Spill Management:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean a large spill without proper training and equipment.[5]

  • Control Vapors and Ignition Sources: Ensure adequate ventilation and remove all sources of ignition.[12]

  • Contain the Spill: For small spills, contain the liquid using an inert absorbent material such as clay, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.[13]

  • Collect and Containerize: Carefully sweep or scoop the absorbent material into a designated, sealable container.[6]

  • Label and Dispose: Label the container as "Spill Debris containing 3-(Iodomethyl)isothiazolidine 1,1-dioxide" and manage it as Halogenated Organic Waste for EHS pickup.[5]

  • Decontaminate Area: Clean the spill area thoroughly.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • Drain Disposal: NEVER pour 3-(Iodomethyl)isothiazolidine 1,1-dioxide or its solutions down the drain. This is illegal and poses a severe threat to aquatic ecosystems.[2][13]

  • Evaporation: Do not allow the material to evaporate in a fume hood as a means of disposal. This can release potentially toxic vapors into the environment.[3]

  • Trash Disposal: Do not dispose of the chemical or its empty containers in the regular trash. Handle uncleaned containers as you would the product itself.[8]

  • Autoclaving: Do not autoclave materials containing iodine, as this can create dangerous iodine vapor.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-(Iodomethyl)isothiazolidine 1,1-dioxide.

G Workflow for Disposal of 3-(Iodomethyl)isothiazolidine 1,1-dioxide start Start: Waste Generation characterize Step 1: Characterize Waste Is it a Halogenated Organic? start->characterize segregate Step 2: Segregate Waste Place in dedicated, closed 'Halogenated Organic Waste' container. characterize->segregate  Yes   improper PROHIBITED - Drain Disposal - Mix with Non-Halogenated - Trash Disposal characterize->improper  No / Unsure -> Consult EHS   label Step 3: Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - All Constituents & % segregate->label store Step 4: Store in SAA - Secondary Containment - Away from incompatibles label->store full Container >75% Full or Time Limit Reached? store->full full->store  No, Continue Accumulation   contact_ehs Step 5: Arrange Pickup Contact Environmental Health & Safety (EHS) full->contact_ehs  Yes   end End: Professional Disposal contact_ehs->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.